2-Methyl-5-phenylbenzoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-phenyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-15-13-9-12(7-8-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDPBVCBBQQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069531 | |
| Record name | Benzoxazole, 2-methyl-5-phenyl- | |
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Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61931-68-8 | |
| Record name | 2-Methyl-5-phenylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61931-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoxazole, 2-methyl-5-phenyl- | |
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| Record name | Benzoxazole, 2-methyl-5-phenyl- | |
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| Record name | Benzoxazole, 2-methyl-5-phenyl- | |
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| Record name | 2-methyl-5-phenylbenzoxazole | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-5-phenylbenzoxazole: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Heterocycle
In the vast landscape of heterocyclic chemistry, the benzoxazole scaffold stands out as a privileged structure, forming the core of numerous functional materials and biologically active compounds. Among its many derivatives, 2-Methyl-5-phenylbenzoxazole emerges as a compound of significant interest to researchers in materials science and drug discovery. Its unique combination of a rigid, planar structure, a reactive methyl group, and a phenyl substituent gives rise to a compelling profile of photophysical and chemical properties.
This technical guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer insights into its synthesis, characterization, and the scientific principles underpinning its diverse applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Core Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This compound is identified by the CAS Number 61931-68-8 .[1][2][3][4] Its structural and core physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 61931-68-8 | [1][2] |
| Molecular Formula | C₁₄H₁₁NO | [1] |
| Molecular Weight | 209.25 g/mol | [1] |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Melting Point | 60-66 °C | [1] |
| Boiling Point | 158 °C @ 2 mmHg | [1] |
| Purity (Typical) | ≥97% to >98% (HPLC) | [1] |
| SMILES String | Cc1nc2cc(ccc2o1)-c3ccccc3 | |
| InChI Key | CHZDPBVCBBQQRP-UHFFFAOYSA-N |
The molecule's structure, featuring a fused bicyclic benzoxazole system with a methyl group at the 2-position and a phenyl group at the 5-position, is key to its functionality. The extended π-conjugation across the phenyl and benzoxazole rings is the primary determinant of its notable fluorescent properties.
Synthesis of the Benzoxazole Core: Methodologies and Mechanistic Insights
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, typically involving the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid equivalent. For this compound, the key precursors are 4-amino-[1,1'-biphenyl]-3-ol and an acetylating agent.
A prevalent and reliable method is the Phillips condensation, which involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative under dehydrating conditions. An alternative, often higher-yielding approach, involves condensation with an aldehyde followed by oxidative cyclization.
Experimental Protocol: Representative Synthesis
This protocol is adapted from established methods for benzoxazole synthesis, such as the condensation of 2-aminophenols with aldehydes.[5]
Objective: To synthesize this compound from 4-amino-[1,1'-biphenyl]-3-ol.
Materials:
-
4-Amino-[1,1'-biphenyl]-3-ol
-
Acetic Anhydride or Acetyl Chloride
-
Polyphosphoric Acid (PPA) or Eaton's Reagent
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 equivalent of 4-amino-[1,1'-biphenyl]-3-ol.
-
Condensation: Add an excess of acetic anhydride (approx. 3-5 equivalents) to the flask.
-
Cyclization: Slowly add Polyphosphoric Acid (PPA) to the stirred mixture. Rationale: PPA serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization of the intermediate acetamide to form the oxazole ring.
-
Heating: Heat the reaction mixture to 130-150 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. A precipitate should form.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent such as ethanol to yield the pure this compound as a crystalline solid.
The diagram below illustrates the generalized workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization
Characterization is critical for confirming the identity and purity of the synthesized compound. The AIST Spectral Database (SDBS) lists an entry for this molecule (SDBS No. 4906), indicating the availability of comprehensive spectral data. Based on its structure and data from analogous compounds, the following spectral features are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The methyl protons (at C2) should appear as a sharp singlet in the upfield region, typically around 2.6 ppm. The aromatic region (approx. 7.0-8.0 ppm) will show a complex series of multiplets corresponding to the protons on the benzoxazole ring system and the C5-phenyl substituent.
-
¹³C NMR: The carbon spectrum will confirm the presence of 14 unique carbon environments. The methyl carbon should appear upfield (~14-15 ppm). The quaternary carbon of the C=N bond in the oxazole ring (C2) will be significantly downfield, expected around 163-165 ppm. Aromatic carbons will resonate in the typical 110-150 ppm range.
Infrared (IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups present.
-
C=N Stretch: A strong, characteristic absorption band is expected in the region of 1610-1650 cm⁻¹, corresponding to the C=N stretching vibration of the oxazole ring.
-
C-O-C Stretch: The C-O-C ether linkage within the oxazole ring typically shows strong bands in the 1240-1270 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) regions.
-
Aromatic C-H Stretch: A series of sharp bands will appear above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region will confirm the aromatic systems.
UV-Visible and Fluorescence Spectroscopy
The extended conjugation of this compound makes it a potent fluorophore.
-
UV-Vis Absorption: The molecule is expected to exhibit strong UV absorption, with a λ_max typically in the range of 300-340 nm, corresponding to π-π* electronic transitions.
-
Fluorescence Emission: Upon excitation, it displays strong fluorescence.[1] While specific data for this exact compound is proprietary, related 2-phenylbenzoxazole derivatives show emission maxima in the blue region of the visible spectrum (approx. 360-450 nm), making them valuable as blue emitters.[6]
Key Applications and Fields of Research
The unique properties of this compound have positioned it as a valuable compound in several high-technology and research fields.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
The high fluorescence quantum yield, thermal stability, and blue emission profile make this compound an excellent candidate for use in OLEDs.[1] In an OLED device, molecules like this can function as the emissive layer (dopant or host) where the recombination of electrons and holes leads to the generation of light. Its structural rigidity helps minimize non-radiative decay pathways, enhancing emission efficiency.
Biomedical and Pharmaceutical Research
The benzoxazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.
-
Fluorescent Probe/Dye: Its intrinsic fluorescence allows it to be used in biological imaging to visualize cellular structures and processes with high clarity.[1]
-
Drug Development Scaffold: The core structure serves as a valuable intermediate for synthesizing more complex pharmaceutical agents.[1] Studies on derivatives have shown potent biological activities, including:
-
Antimicrobial Activity: Certain 2-phenylbenzoxazole derivatives exhibit a broad spectrum of antibacterial and antifungal properties.[7]
-
Tyrosinase Inhibition: Derivatives of 2-phenyl-5-methylbenzoxazole have been investigated as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis, suggesting applications as skin-lightening agents.[1]
-
Anticancer Activity: The benzoxazole moiety is found in various compounds investigated for their antiproliferative effects.
-
The diagram below illustrates the role of a 2-phenylbenzoxazole derivative as a tyrosinase inhibitor, a key mechanism for its application in dermatology.
Polymer Science and Analytical Chemistry
The compound's stability also lends it to applications as a stabilizer in polymer formulations, enhancing material durability.[1] In analytical chemistry, its consistent fluorescent response can be employed in methods for detecting and quantifying other analytes.[1]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as acutely toxic and an irritant.
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses/face shield, and a lab coat.
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid ingestion, inhalation, and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile building block with immediate applications in materials science and a promising scaffold for future innovations in medicine. Its robust synthesis, well-defined properties, and potent fluorescence make it a subject of ongoing interest. Future research will likely focus on fine-tuning its electronic properties for next-generation OLEDs, expanding the library of its biologically active derivatives, and harnessing its unique structure for the development of novel chemical sensors and smart materials. As analytical and synthetic techniques continue to advance, the full potential of this powerful heterocycle is only beginning to be realized.
References
An In-depth Technical Guide to the Spectral Data of 2-Methyl-5-phenylbenzoxazole
This technical guide provides a comprehensive analysis of the spectral data for 2-methyl-5-phenylbenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The causality behind experimental observations and protocols is emphasized to provide a practical and thorough understanding of its structural elucidation.
Introduction to this compound
Benzoxazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The fusion of a benzene ring with an oxazole ring forms the core benzoxazole scaffold, which is present in numerous compounds with applications ranging from pharmaceuticals to fluorescent dyes. This compound, with its specific substitution pattern, presents a unique electronic and structural profile that influences its chemical behavior and spectroscopic properties. A thorough understanding of its spectral signature is paramount for its identification, characterization, and the development of novel applications.
The structure and numbering convention for this compound is illustrated below. This convention is crucial for the accurate assignment of spectral signals.
Caption: Molecular structure and atom numbering of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclocondensation of 2-amino-4-methylphenol with a benzoic acid derivative. A common and direct route involves the reaction of 2-amino-4-methylphenol with benzaldehyde in the presence of an oxidizing agent or catalyst.[1]
General Synthetic Protocol
A variety of methods can be employed for the synthesis of 2-substituted benzoxazoles. One established method involves the reaction of a 2-aminophenol with a tertiary amide in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine.[2] While this provides a general strategy, a more direct approach for this compound is the condensation of 2-amino-4-methylphenol with benzaldehyde.[1]
Experimental Protocol: Synthesis via Condensation
-
To a solution of 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add benzaldehyde (1.1 eq).
-
Add a catalytic amount of an acid or a base, or an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), to facilitate the cyclization and subsequent oxidation.[3]
-
The reaction mixture is typically heated to reflux for several hours until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by precipitation or extraction.
-
The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of structurally similar compounds.[4][5][6][7]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methyl protons and the aromatic protons of both the benzoxazole and phenyl rings. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C2-CH₃ | ~2.6 | s |
| Aromatic-H (Benzoxazole Ring) | ~7.2 - 7.8 | m |
| Aromatic-H (Phenyl Ring) | ~7.3 - 7.6 | m |
Interpretation:
-
Methyl Protons (C2-CH₃): A singlet peak is anticipated around 2.6 ppm, which is a characteristic chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.[7]
-
Aromatic Protons: The protons on the benzoxazole and phenyl rings will appear as a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the methyl and phenyl groups. For instance, in 2,5-dimethylbenzo[d]oxazole, the aromatic protons appear between 7.07 and 7.42 ppm.[4] The phenyl group at the 5-position will influence the chemical shifts of the adjacent protons on the benzoxazole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are based on data from related benzoxazole derivatives.[4][5]
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2-C H₃ | ~14-15 |
| C2 | ~163-164 |
| C3a | ~150-151 |
| C4 | ~110-125 |
| C5 | ~130-140 |
| C6 | ~110-125 |
| C7 | ~110-125 |
| C7a | ~141-142 |
| Phenyl C1' | ~135-140 |
| Phenyl C2', C6' | ~127-129 |
| Phenyl C3', C5' | ~128-130 |
| Phenyl C4' | ~129-131 |
Interpretation:
-
C2 Carbon: The carbon atom at the 2-position, being part of the C=N bond within the oxazole ring, is expected to resonate significantly downfield, in the range of 163-164 ppm.[4]
-
Quaternary Carbons: The quaternary carbons of the benzoxazole ring (C3a, C5, and C7a) will also exhibit distinct chemical shifts, typically between 130 and 151 ppm.
-
Aromatic Carbons: The remaining aromatic carbons of both the benzoxazole and phenyl rings will appear in the typical aromatic region of 110-140 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N, C-O-C, and aromatic C-H and C=C bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Oxazole Ring) | 1630 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Stretch (Oxazole Ring) | 1230 - 1250 |
Interpretation:
-
C=N Stretch: A key diagnostic peak for the benzoxazole ring system is the C=N stretching vibration, which is expected to appear in the region of 1630-1650 cm⁻¹. For 2-[(E)-2-phenylethenyl]-1,3-benzoxazole, this peak is observed at 1642 cm⁻¹.[8]
-
C-O-C Stretch: The stretching vibration of the C-O-C ether linkage within the oxazole ring typically gives rise to a strong absorption band around 1230-1250 cm⁻¹.[8]
-
Aromatic C=C and C-H Stretches: The presence of the two aromatic rings will be confirmed by multiple absorption bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations, and weaker bands above 3000 cm⁻¹ corresponding to aromatic C-H stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron ionization (EI) is a common technique used for this purpose.
Predicted Fragmentation Pathway:
The molecular ion peak ([M]⁺) for this compound is expected at m/z 209, corresponding to its molecular weight. The fragmentation pattern is likely to involve the characteristic cleavage of the benzoxazole ring and the loss of small, stable neutral molecules.
-
Molecular Ion: [C₁₄H₁₁NO]⁺, m/z = 209
-
Key Fragments:
-
Loss of a hydrogen radical to form [M-H]⁺ at m/z 208.
-
Loss of a methyl radical from the 2-position to give a fragment at m/z 194.
-
Cleavage of the benzoxazole ring, potentially leading to the loss of CO (28 Da) or HCN (27 Da). The mass spectrum of 2-methylbenzoxazole shows a base peak at m/z 133 (the molecular ion) and significant fragments at m/z 105 (loss of CO) and m/z 92.[9] A similar pattern can be expected for this compound, with the phenyl substituent influencing the relative abundance of the fragments.
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Conclusion
References
- 1. 5-Methyl-2-phenylbenzoxazole | 7420-86-2 | Benchchem [benchchem.com]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides | MDPI [mdpi.com]
- 3. 2-Phenyl-5-methylbenzoxazole | C14H11NO | CID 81919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]
- 8. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole, 2-methyl- [webbook.nist.gov]
An In-Depth Technical Guide to the Solubility of 2-Methyl-5-phenylbenzoxazole in Organic Solvents
Introduction
2-Methyl-5-phenylbenzoxazole is a heterocyclic compound of significant interest in materials science and pharmaceutical development. Its applications often hinge on its solution-phase behavior, making a thorough understanding of its solubility in various organic solvents a critical parameter for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering the user with the foundational knowledge and methodologies to effectively work with this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility. These properties dictate the intermolecular forces at play between the solute and potential solvents.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | [1][2][3] |
| Molecular Weight | 209.25 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 60-66 °C | [1] |
| Structure | A benzoxazole core with a methyl group at the 2-position and a phenyl group at the 5-position. |
The structure of this compound, with its largely aromatic and nonpolar phenyl and benzoxazole rings, suggests that it will be more soluble in organic solvents than in polar solvents like water. The presence of a nitrogen and an oxygen atom in the benzoxazole ring introduces some polarity, but the overall character of the molecule is dominated by its nonpolar regions.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.
For this compound, we can anticipate the following:
-
Polar Solvents (e.g., water, methanol): Solubility is expected to be low. While the nitrogen and oxygen atoms can participate in dipole-dipole interactions and potentially weak hydrogen bonding, the large nonpolar surface area of the phenyl and benzoxazole rings will hinder solvation by highly polar, hydrogen-bonding solvents.
-
Nonpolar Solvents (e.g., toluene, hexane): Solubility is likely to be moderate to good. The nonpolar aromatic rings of the solute will interact favorably with nonpolar solvents through van der Waals forces.
-
Intermediate Polarity Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents often provide the best balance of polarity to interact with the polar features of the benzoxazole ring and nonpolar character to solvate the aromatic portions of the molecule. Therefore, good solubility is generally expected in these solvents.
Experimental Determination of Solubility
Given the lack of extensive published quantitative solubility data for this compound, this section provides detailed protocols for its experimental determination.
Qualitative Solubility Assessment
A rapid, preliminary assessment of solubility can be invaluable for solvent screening.
Protocol:
-
To a small test tube, add approximately 10 mg of this compound.
-
Add the chosen solvent dropwise, vortexing or shaking vigorously after each addition.
-
Observe the mixture for the dissolution of the solid.
-
Categorize the solubility as:
-
Very Soluble: Dissolves in less than 1 mL of solvent.
-
Soluble: Dissolves in 1-5 mL of solvent.
-
Slightly Soluble: Dissolves partially in 5-10 mL of solvent.
-
Insoluble: Does not visibly dissolve in more than 10 mL of solvent.
-
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination: The Equilibrium Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) to equilibrate for a set period (e.g., 24-48 hours). This allows the system to reach equilibrium.
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Dilute the withdrawn aliquot with a suitable solvent to a concentration that is within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Quantify the concentration of this compound in the diluted sample using the chosen analytical method.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
Caption: Workflow for quantitative solubility determination.
Illustrative Solubility Data for this compound
The following table presents hypothetical solubility data for this compound in a range of common organic solvents at 25 °C. This data is for illustrative purposes to demonstrate how results from the experimental protocols described above would be presented. Actual experimental values should be determined using the methodologies outlined.
| Solvent | Solvent Polarity Index | Predicted Solubility Category | Illustrative Quantitative Solubility ( g/100 mL) |
| Hexane | 0.1 | Low | < 0.1 |
| Toluene | 2.4 | Moderate | 5-10 |
| Dichloromethane | 3.1 | High | > 20 |
| Ethyl Acetate | 4.4 | High | 15-20 |
| Acetone | 5.1 | High | > 20 |
| Ethanol | 5.2 | Moderate | 2-5 |
| Methanol | 6.6 | Low | < 1 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | > 20 |
| Water | 10.2 | Insoluble | < 0.01 |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility.
-
Purity of the Compound: Impurities can affect the crystal lattice energy of the solid and may increase or decrease the observed solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.
Conclusion
References
An In-Depth Technical Guide to the Crystal Structure of 2-Methyl-5-phenylbenzoxazole: Current Perspectives and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-phenylbenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure of this compound remains to be elucidated, this document outlines the established synthetic routes, spectroscopic characterization, and potential therapeutic applications of this molecule. Furthermore, it details the standardized experimental workflow for determining the crystal structure of such a compound, offering a foundational methodology for researchers aiming to bridge this knowledge gap.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to an oxazole ring. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The aromatic nature of the benzoxazole system provides a rigid framework that can be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties.
The diverse therapeutic potential of benzoxazole derivatives includes their use as:
-
Antimicrobial agents
-
Anticancer agents
-
Anti-inflammatory drugs
-
Antiviral compounds
Beyond their medicinal applications, the unique photophysical properties of benzoxazoles make them valuable in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs).[2]
Synthesis and Spectroscopic Characterization of this compound
Molecular Formula: C₁₄H₁₁NO Molecular Weight: 209.24 g/mol CAS Number: 61931-68-8[3]
Synthetic Pathway
The synthesis of 2-substituted benzoxazoles is typically achieved through the condensation reaction of an o-aminophenol with a carboxylic acid or its derivative. For this compound, a common synthetic route involves the reaction of 4-phenyl-2-aminophenol with acetic anhydride or a related acetylating agent.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-phenyl-2-aminophenol in a suitable solvent (e.g., glacial acetic acid or a high-boiling point aprotic solvent), add an equimolar amount of acetic anhydride.
-
Catalysis: The reaction can be facilitated by the addition of a catalytic amount of a strong acid (e.g., polyphosphoric acid) or a base.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours to ensure the completion of both the acylation and the subsequent intramolecular cyclization.
-
Work-up and Purification: Upon cooling, the reaction mixture is neutralized, and the crude product is precipitated. The solid is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the C=N and C-O-C bonds of the benzoxazole ring.
The Quest for the Crystal Structure: A Methodological Guide
As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).[4][5] The determination of the crystal structure is a critical step in understanding the molecule's three-dimensional arrangement, intermolecular interactions, and solid-state packing, which are all crucial for rational drug design and materials engineering.
Experimental Workflow for Single-Crystal X-ray Diffraction
The following protocol outlines the standard procedure for determining the crystal structure of a small organic molecule like this compound.
Caption: Standard workflow for crystal structure determination.
Step-by-Step Methodology:
-
High-Purity Sample Preparation: The synthesized this compound must be of high purity (>98%) to facilitate the growth of well-ordered single crystals.
-
Single Crystal Growth: This is often the most challenging step. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
-
X-ray Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.
-
Data Validation and Deposition: The final crystal structure is validated for its geometric and crystallographic integrity. The data is then typically deposited in a public database like the CCDC to make it accessible to the scientific community.
Anticipated Structural Features
Based on the known structures of similar benzoxazole derivatives, the crystal structure of this compound is expected to exhibit:
-
A planar benzoxazole ring system.
-
A specific torsion angle between the benzoxazole ring and the phenyl substituent, which will be influenced by crystal packing forces.
-
Intermolecular interactions, such as π-π stacking between the aromatic rings and C-H···π interactions, which will govern the overall crystal packing.
Applications in Drug Development and Materials Science
This compound serves as a versatile building block in the development of more complex molecules with tailored properties.
Medicinal Chemistry
The this compound scaffold can be further functionalized to explore a range of therapeutic targets. For instance, it can be used in the preparation of more complex benzoxazolium salts. The phenyl group at the 5-position offers a site for introducing various substituents to modulate the molecule's biological activity, solubility, and pharmacokinetic profile. Research into related 2-phenylbenzoxazole derivatives has shown potential for activities such as tyrosinase inhibition, which is relevant for skin-lightening agents.[6]
Materials Science
The inherent fluorescence of the 2-phenylbenzoxazole core makes it a promising candidate for various optical applications.[2] These include:
-
Fluorescent Dyes: For use in biological imaging and as tracers in various assays.[2]
-
Organic Light-Emitting Diodes (OLEDs): As an emissive or host material in the fabrication of OLED devices for displays and lighting.[2]
Conclusion and Future Directions
While the precise crystal structure of this compound is yet to be reported, the established synthetic methodologies and the known biological and photophysical properties of related compounds underscore its importance as a valuable scaffold in both medicinal chemistry and materials science. The elucidation of its single-crystal structure would provide invaluable insights into its solid-state properties and pave the way for the rational design of novel derivatives with enhanced therapeutic efficacy or material performance. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and structural determination of this promising molecule.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemimpex.com [chemimpex.com]
- 3. weylchem.com [weylchem.com]
- 4. Search - Access Structures [ccdc.cam.ac.uk]
- 5. Search Results - Access Structures [ccdc.cam.ac.uk]
- 6. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Photophysical properties of 2-Methyl-5-phenylbenzoxazole
An In-depth Technical Guide to the Photophysical Properties of 2-Methyl-5-phenylbenzoxazole
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-phenylbenzoxazole (PBO) scaffold is a cornerstone in the design of high-performance fluorophores, prized for its exceptional photostability and robust fluorescence.[1][2] This guide provides a detailed examination of the photophysical characteristics of a key derivative, this compound. We delve into the synthesis, electronic absorption, and fluorescence properties of this molecule, offering both theoretical grounding and practical, field-proven experimental protocols. This document is structured to serve as a comprehensive resource for researchers employing benzoxazole-based fluorophores in applications ranging from materials science to biological imaging and sensing.
Benzoxazole derivatives belong to a class of heterocyclic compounds widely recognized for their significant biological activities and compelling photoluminescent properties.[3][4] The rigid, planar structure of the fused ring system, combined with an extensive π-conjugated electron system, provides the foundation for their strong fluorescence and high environmental sensitivity. The 2-phenylbenzoxazole fragment is a particularly common building block for near-UV and blue-emitting dyes used in scintillators, optical brighteners, and increasingly, as molecular probes and components in organic light-emitting diodes (OLEDs).[2][5] Their high photo- and thermal stability make them reliable emitters, capable of maintaining strong fluorescence even in the solid state.[1][6]
The specific compound of interest, this compound, combines these core attributes with specific substitutions that modulate its electronic and, therefore, its photophysical properties. Understanding these properties is critical for its effective application.
References
- 1. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biori.periodikos.com.br [biori.periodikos.com.br]
- 5. ckthakurcollege.net [ckthakurcollege.net]
- 6. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Benzoxazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The benzoxazole scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and historical development of benzoxazole chemistry, tracing its origins from foundational 19th-century heterocyclic chemistry to its current prominent status. We will delve into the evolution of synthetic methodologies, from classical condensation reactions to modern catalytic strategies, providing detailed, field-proven experimental protocols. The narrative will emphasize the causality behind experimental choices, offering insights into the practical application of these methods. Furthermore, this guide will explore the biological significance of benzoxazole derivatives, particularly in anticancer and antimicrobial research, and discuss the signaling pathways they modulate. All quantitative data is summarized in structured tables for clarity, and key experimental workflows are illustrated with diagrams to facilitate understanding.
Historical Perspective: The Dawn of a Privileged Scaffold
The journey of benzoxazole is deeply intertwined with the broader history of heterocyclic chemistry, which began its rapid development in the mid-19th century.[4][5] While a singular "discovery" of the benzoxazole ring is not attributed to one individual, the foundational groundwork was laid by pioneers in the field. The work of Albert Ladenburg in the 1870s on the synthesis of related heterocyclic systems, such as benzimidazoles, was instrumental in establishing the fundamental principles that would lead to the synthesis of benzoxazoles.[5]
The first synthesis of a benzoxazole compound likely occurred in the late 19th or early 20th century, as an adaptation of the Phillips-Ladenburg synthesis. This classical method involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative at elevated temperatures, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[5] This fundamental reaction remains a cornerstone of benzoxazole synthesis and has been adapted and refined over the past century.
The Evolving Toolkit: Synthetic Methodologies for the Benzoxazole Core
The synthesis of the benzoxazole moiety has seen a remarkable evolution, driven by the relentless pursuit of efficiency, milder reaction conditions, and greater functional group tolerance. The majority of synthetic approaches utilize o-aminophenol as a key starting material.[4][6][7]
Classical Condensation Strategies
The earliest and most direct methods for constructing the benzoxazole ring involve the condensation of o-aminophenols with various carbonyl-containing compounds. These methods, while robust, often require harsh reaction conditions.
-
Condensation with Carboxylic Acids and Derivatives: This is a widely employed method where o-aminophenol is reacted with a carboxylic acid, acid chloride, or ester. The reaction is typically carried out at high temperatures, often in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or methanesulfonic acid.[8]
-
Condensation with Aldehydes: The reaction of o-aminophenols with aldehydes, followed by oxidative cyclization, provides a versatile route to 2-substituted benzoxazoles.[6] A variety of oxidizing agents can be employed for the cyclization step.
-
Reaction with Cyanogen Bromide: Treatment of o-aminophenols with cyanogen bromide (CNBr) offers a direct route to 2-aminobenzoxazoles, which are valuable intermediates for further functionalization.[6]
Modern Catalytic and Greener Approaches
The advent of modern organic synthesis has introduced a plethora of milder and more efficient methods for benzoxazole synthesis, many of which rely on metal catalysis or green chemistry principles.
-
Metal-Catalyzed Cyclizations: Copper-catalyzed intramolecular cyclization of o-haloanilides has emerged as a powerful strategy.[9] This method offers an alternative to the use of o-aminophenol precursors. Copper(II) oxide nanoparticles have also been utilized as a heterogeneous catalyst for the synthesis of benzoxazoles from o-bromoaryl derivatives.[9]
-
Green Synthesis: In an effort to develop more environmentally benign protocols, researchers have explored the use of reusable catalysts and aqueous reaction media. For instance, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in water.[7][9]
-
Ionic Liquid-Mediated Synthesis: Brønsted acidic ionic liquids have been shown to be efficient, heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions.[10] This approach offers advantages in terms of catalyst recyclability and reduced solvent waste.[10]
Experimental Protocols: A Practical Guide
To provide actionable insights for the practicing chemist, this section details step-by-step methodologies for key benzoxazole syntheses.
Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole via PPA-Mediated Condensation
This protocol describes a traditional method for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzoic acid.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and benzoic acid (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) (10 times the weight of 2-aminophenol) to the flask.
-
Heat the reaction mixture to 150°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzoxazole.
Protocol 2: Green Synthesis of 2-Arylbenzoxazoles using a Reusable Catalyst
This protocol exemplifies a more modern, environmentally conscious approach.
Step-by-Step Methodology:
-
In a round-bottom flask, suspend 2-aminophenol (1.0 eq), an aromatic aldehyde (1.0 eq), and a catalytic amount of samarium triflate (10 mol%) in water.
-
Reflux the reaction mixture for the time specified for the particular aldehyde (typically 2-4 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
The choice of synthetic method often depends on factors such as desired yield, reaction time, and substrate scope. The following table summarizes typical quantitative data for various benzoxazole synthesis methods.
| Method | Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Phillips-Ladenburg | o-aminophenol, Carboxylic Acid | PPA | 150-220°C | 60-85 | [5] |
| Aldehyde Condensation | o-aminophenol, Aldehyde | Pb(OAc)₄ | Reflux | 70-90 | [6] |
| CNBr Cyclization | o-aminophenol | CNBr | Room Temp | 75-95 | [6] |
| Cu-Catalyzed Cyclization | o-haloanilide | CuI, 1,10-phenanthroline | 110°C | 80-95 | [9] |
| Ionic Liquid Catalysis | o-aminophenol, Aldehyde | BAIL gel | 130°C, solvent-free | 85-98 | [10] |
Visualizing the Synthesis: Workflow Diagrams
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for the classical synthesis of 2-phenylbenzoxazole.
Caption: Workflow for the green synthesis of 2-arylbenzoxazoles.
Biological Significance and Drug Development
Benzoxazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][11] Their planar, electron-rich structure allows for effective interaction with various biological macromolecules.[5][7]
A notable area of research is the development of benzoxazole-containing compounds as anticancer agents.[1] One key mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth.[1] By blocking the VEGFR-2 signaling pathway, these compounds can effectively starve tumors of their blood supply.
In the realm of infectious diseases, benzoxazole derivatives have demonstrated potent activity against a variety of pathogens.[11] Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The development of novel benzoxazole-based antibiotics is a promising strategy to combat the growing threat of multidrug-resistant bacteria.[11]
Furthermore, 2-substituted benzoxazole carboxamides have been identified as potent antagonists of the 5-HT3 receptor, suggesting their potential utility in treating conditions like irritable bowel syndrome.[12]
Caption: Diverse biological activities of the benzoxazole scaffold.
Conclusion and Future Outlook
From its roots in 19th-century organic chemistry, the benzoxazole scaffold has blossomed into a cornerstone of modern medicinal chemistry. The continuous evolution of synthetic methodologies has made this privileged core readily accessible, enabling the exploration of its vast chemical space. The diverse and potent biological activities exhibited by benzoxazole derivatives ensure that they will remain a focal point of drug discovery and development efforts for the foreseeable future. Future research will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the design of novel benzoxazole-based therapeutics with enhanced potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 8. bsu.edu.eg [bsu.edu.eg]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Methyl-5-phenylbenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Methyl-5-phenylbenzoxazole (CAS No. 61931-68-8). As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this versatile compound in a laboratory setting.
Compound Profile and Significance
This compound is a fluorescent compound with a heterocyclic benzoxazole core. Its unique photophysical properties have led to its use in various applications, including as a fluorescent dye in biological imaging, a component in organic light-emitting diodes (OLEDs), and as a stabilizer in polymer formulations.[1] Furthermore, it serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in drug development is underscored by the broader class of benzoxazole derivatives, which exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a compound is the foundation of its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO | |
| Molecular Weight | 209.24 g/mol | |
| Appearance | White to light yellow or light orange crystalline powder | [1] |
| Melting Point | 60-66 °C | [1] |
| Boiling Point | 158 °C at 2 mmHg | [1] |
| Solubility | Insoluble in water. | [3] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A comprehensive risk assessment should be conducted before its use, considering the nature of the planned experiment and the quantities involved.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3][4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The signal word for this compound is "Danger" .
Toxicological Profile
While specific toxicological studies on this compound are not extensively available in the public domain, the hazard classifications indicate a significant potential for adverse health effects upon exposure. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.
The benzoxazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it can interact with a variety of biological targets.[5] This bioactivity, while beneficial for drug development, also necessitates careful handling to avoid unintended physiological effects.
Reactivity and Stability
This compound is generally stable under recommended storage conditions. However, the benzoxazole ring system is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the oxazole ring.[6] This reaction yields 2-acetamidophenol derivatives, which can further hydrolyze to 2-aminophenol and acetic acid, especially at elevated temperatures.[6] This inherent reactivity underscores the importance of protecting the compound from moisture and incompatible materials.
Caption: Hydrolysis pathway of this compound.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Hand Protection: Wear impervious gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.
-
Skin and Body Protection: A lab coat should be worn and buttoned. For larger quantities or procedures with a high risk of dust generation, consider additional protective clothing.
-
Respiratory Protection: If working with the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.
Caption: Recommended PPE for handling this compound.
Engineering Controls
Whenever possible, engineering controls should be the primary method of exposure control.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize the risk of inhalation.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Keep the container tightly closed to prevent the ingress of moisture.
-
Location: Store in a cool, dry, and well-ventilated area.[3][4] The compound should be stored locked up, accessible only to authorized personnel.[4]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.
Experimental Protocols: A Step-by-Step Approach to Safe Use
The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.
Weighing and Dispensing
-
Preparation: Don the appropriate PPE as outlined in section 3.1. Ensure the chemical fume hood is functioning correctly.
-
Containment: Place a weigh boat on a tared analytical balance inside the fume hood.
-
Dispensing: Carefully dispense the required amount of this compound powder into the weigh boat, avoiding the generation of dust. Use a spatula and handle the container with care.
-
Closure: Immediately and securely close the main container.
-
Cleanup: Clean any minor spills within the fume hood using a damp cloth or paper towel, ensuring the cleaning materials are disposed of as hazardous waste.
Solution Preparation
-
Solvent Selection: Choose an appropriate anhydrous solvent.
-
Dissolution: In the fume hood, add the weighed powder to the solvent in a suitable flask.
-
Mixing: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid vigorous shaking that could generate aerosols.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
Spill Response
-
Small Spills: For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the area with a damp cloth.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable compound with significant potential in various scientific fields. Its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and harness the full potential of this important chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 61931-68-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. This compound | 61931-68-8 | TCI AMERICA [tcichemicals.com]
- 5. 5-Methyl-2-phenylbenzoxazole | 7420-86-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Methyl-5-phenylbenzoxazole as a Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of 2-Methyl-5-phenylbenzoxazole as a fluorescent probe for bioimaging applications. This document details the synthesis, photophysical properties, and step-by-step protocols for live-cell imaging and cytotoxicity assessment. The information herein is synthesized from established scientific literature and provides a robust framework for researchers to explore the potential of this versatile fluorophore.
Introduction: The Promise of the Benzoxazole Scaffold in Bioimaging
The benzoxazole core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1] Derivatives of 2-phenylbenzoxazole are known for their robust fluorescence, often exhibiting high quantum yields and excellent photo- and thermal stability.[2][3] These characteristics make them attractive candidates for the development of novel fluorescent probes for bioimaging.
This compound, a member of this family, presents as a promising candidate for a fluorescent probe. Its relatively small size and hydrophobic nature suggest good cell permeability, a critical attribute for live-cell imaging. While specific bioimaging applications of this compound are not extensively documented, its structural similarity to other fluorescent benzoxazole derivatives allows for the extrapolation of its potential utility in visualizing cellular structures and processes.[4] This guide provides the necessary protocols to explore its application as a fluorescent probe in a research setting.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of a fluorescent probe is fundamental to its effective application. Key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 61931-68-8 | [5][6] |
| Molecular Formula | C₁₄H₁₁NO | [5][6] |
| Molecular Weight | 209.24 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 60-64 °C | [5] |
| Purity | ≥97% | [5] |
Synthesis of this compound
The synthesis of 2-phenylbenzoxazole derivatives is well-established in the chemical literature. A common and efficient method involves the condensation of a 2-aminophenol derivative with a benzaldehyde derivative.[7] A representative protocol for the synthesis of this compound is outlined below.
Protocol 1: Synthesis via Condensation Reaction
This protocol describes a one-pot synthesis from 4-amino-3-hydroxybiphenyl and acetic anhydride.
Materials:
-
4-amino-3-hydroxybiphenyl
-
Acetic anhydride
-
Pyridine (as catalyst)
-
Toluene (as solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-amino-3-hydroxybiphenyl in toluene.
-
Add 1.2 equivalents of acetic anhydride to the solution.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Photophysical Properties (Representative)
| Parameter | Estimated Value | Notes |
| Excitation Max (λex) | ~330 - 350 nm | In non-polar solvents. A bathochromic (red) shift may be observed in more polar solvents. |
| Emission Max (λem) | ~360 - 400 nm | In non-polar solvents. A significant red shift is expected in polar, protic solvents due to solvatochromic effects.[9][10] |
| Stokes Shift | ~30 - 50 nm | The difference between the excitation and emission maxima. |
| Quantum Yield (Φ) | 0.2 - 0.6 | Highly dependent on the solvent environment. Generally, benzoxazoles exhibit good quantum yields.[3][8] |
| Solvatochromism | Pronounced | The fluorescence of benzoxazole derivatives is often sensitive to solvent polarity.[9] |
Application 1: Live-Cell Imaging
The following is a general protocol for staining live cells with this compound. This protocol should be optimized for the specific cell line and experimental conditions.
Protocol 2: Live-Cell Staining
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Prepare Staining Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended. It is critical to first determine the cytotoxicity of the compound to select a non-toxic working concentration (see Protocol 3).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Wash and Image:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope. Use an excitation wavelength around 340-360 nm and collect the emission between 380-450 nm. These settings should be optimized based on the microscope's capabilities and the experimentally determined spectral properties of the probe.
-
Application 2: Cytotoxicity Assessment
Prior to any bioimaging experiment, it is imperative to assess the cytotoxicity of the fluorescent probe to ensure that the observed cellular processes are not artifacts of toxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by inference, cell viability.
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
This compound
-
DMSO, anhydrous
-
Complete cell culture medium
-
Cells of interest (e.g., HeLa)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Also include a vehicle control (DMSO at the highest concentration used for dilution) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Live-Cell Imaging: The fluorescence images will reveal the subcellular localization of this compound. Based on its hydrophobic nature, it may preferentially accumulate in lipid-rich structures such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets. Co-localization studies with organelle-specific dyes would be necessary for definitive identification.
-
Cytotoxicity Assay: The absorbance values from the MTT assay are proportional to the number of viable cells. The results can be used to calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. An IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting the percentage of viability against the compound concentration. This will inform the selection of a non-toxic concentration for subsequent live-cell imaging experiments.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Incorrect filter set- Concentration of the probe is too low- Photobleaching | - Ensure the filter set matches the estimated excitation and emission spectra.- Increase the probe concentration or incubation time.- Reduce the exposure time and excitation light intensity. |
| High background fluorescence | - Incomplete washing- Probe precipitation | - Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the working solution. Filter the staining solution if necessary. |
| Cell death or morphological changes | - Probe concentration is too high (cytotoxicity) | - Perform a thorough cytotoxicity assessment (Protocol 3) and use a lower, non-toxic concentration of the probe. |
| Probe precipitates in aqueous medium | - Low aqueous solubility | - Prepare the final staining solution just before use.- Ensure the final DMSO concentration is low (typically <0.5%).- Consider using a solubilizing agent like Pluronic F-127. |
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. 2-甲基-5-苯基苯并噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. ckthakurcollege.net [ckthakurcollege.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvatochromic and fluorescence behavior of sulfisoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Methyl-5-phenylbenzoxazole as a Fluorescent pH Sensor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-5-phenylbenzoxazole as a fluorescent pH sensor. This document outlines the fundamental principles, experimental protocols, and data analysis techniques to accurately measure pH in various aqueous environments.
Introduction: The Principle of Fluorescent pH Sensing
Fluorescent pH indicators are molecules that exhibit changes in their fluorescence properties, such as intensity or emission wavelength, in response to alterations in pH.[1][2] This phenomenon is typically governed by the protonation or deprotonation of the fluorophore, which influences its electronic structure and, consequently, its interaction with light. The relationship between the fluorescence intensity and pH can be described by the Henderson-Hasselbalch equation, allowing for the determination of the pKa of the sensor, which is the pH at which 50% of the sensor molecules are in their protonated and deprotonated forms.
This compound belongs to the benzoxazole class of heterocyclic compounds, which are known for their robust photophysical properties and have been explored for various applications, including as fluorescent probes.[3][4] The nitrogen atom in the oxazole ring can undergo protonation in acidic conditions, leading to a change in the molecule's electronic distribution and, thus, its fluorescence characteristics. This property forms the basis of its application as a pH sensor.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the sensor is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 61931-68-8 | [5][6] |
| Molecular Formula | C₁₄H₁₁NO | [5][6] |
| Molecular Weight | 209.24 g/mol | [5][6] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 60-64 °C | [5] |
Experimental Protocol: pH Measurement Using this compound
This section details the step-by-step protocol for utilizing this compound as a fluorescent pH sensor.
Materials and Reagents
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
A series of buffers with known pH values (e.g., citrate, phosphate, borate buffers) covering the desired pH range.
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustments.
-
High-purity water (Milli-Q or equivalent)
-
Fluorometer or microplate reader with fluorescence capabilities
-
pH meter
-
Quartz cuvettes or black-walled, clear-bottom microplates
Preparation of Stock Solution
The low aqueous solubility of many organic fluorophores necessitates the use of an organic co-solvent for the preparation of a concentrated stock solution.
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in spectroscopy-grade DMSO to prepare a stock solution of 1-10 mM.
-
Store the stock solution in a dark, airtight container at -20°C to prevent degradation.
Determination of Optimal Excitation and Emission Wavelengths
To ensure maximum sensitivity, the optimal excitation and emission wavelengths for both the protonated and deprotonated forms of the sensor should be determined.
-
Prepare two solutions of this compound (e.g., 10 µM) in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 10) buffers.
-
Record the excitation and emission spectra for both solutions using a fluorometer.
-
The excitation wavelength that yields the highest fluorescence emission is the optimal excitation wavelength. The wavelength at the peak of the emission spectrum is the optimal emission wavelength.
pH Titration and Calibration Curve Generation
A calibration curve is essential for correlating fluorescence intensity with pH.
-
Prepare a series of buffers with finely tuned pH values across the expected working range of the sensor.
-
Add a consistent concentration of the this compound stock solution to each buffer to achieve a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Incubate the solutions at a constant temperature for a set period to ensure equilibrium is reached.
-
Measure the fluorescence intensity of each solution at the predetermined optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of pH. The resulting sigmoidal curve is the pH calibration curve.
-
The pKa of the sensor can be determined from the midpoint of this curve.
Data Analysis and Interpretation
The relationship between fluorescence and pH allows for the quantitative determination of unknown pH values.
Ratiometric vs. Intensity-Based Measurements
While simple intensity-based measurements are straightforward, they can be susceptible to variations in probe concentration, excitation light intensity, and instrument sensitivity. Ratiometric measurements, if the probe exhibits a pH-dependent shift in its excitation or emission spectrum, can mitigate these issues by taking the ratio of fluorescence intensities at two different wavelengths.
Sample Measurement
-
Prepare your unknown sample and add the this compound probe at the same final concentration used for the calibration curve.
-
Incubate under the same conditions.
-
Measure the fluorescence intensity.
-
Determine the pH of your sample by interpolating the measured fluorescence intensity on the calibration curve.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low fluorescence signal | - Probe concentration is too low.- Incorrect excitation/emission wavelengths.- Photobleaching. | - Increase probe concentration.- Re-determine optimal wavelengths.- Minimize light exposure. |
| High background fluorescence | - Impurities in the sample or reagents.- Autofluorescence from sample components. | - Use high-purity reagents.- Run a blank sample without the probe to subtract background. |
| Inconsistent readings | - Temperature fluctuations.- pH of the solution is unstable.- Probe precipitation. | - Use a temperature-controlled fluorometer.- Ensure adequate buffering capacity.- Check probe solubility in the sample matrix. |
Conclusion
This compound presents a promising scaffold for the development of fluorescent pH sensors. By following the detailed protocols outlined in these application notes, researchers can effectively characterize and utilize this compound for accurate pH measurements in a variety of scientific and drug development applications. The key to reliable results lies in careful preparation, precise measurements, and thorough calibration.
References
Unveiling Cellular Landscapes: A Guide to 2-Methyl-5-phenylbenzoxazole in Fluorescence Microscopy
Introduction: In the dynamic world of cellular and molecular biology, the ability to visualize intricate subcellular structures and processes is paramount. Fluorescent probes are indispensable tools in this endeavor, and the benzoxazole scaffold has emerged as a versatile and robust platform for the development of novel fluorophores. This guide focuses on a specific derivative, 2-Methyl-5-phenylbenzoxazole, a commercially available compound with significant potential for fluorescence microscopy applications. While detailed photophysical data for this exact molecule is not extensively documented in peer-reviewed literature, this document, drawing upon data from closely related benzoxazole derivatives and general principles of fluorescence microscopy, provides a comprehensive framework for its application by researchers, scientists, and drug development professionals.[1][2][3]
The Benzoxazole Advantage: Understanding the Core Structure
Benzoxazole derivatives are heterocyclic compounds known for their excellent fluorescent properties, including high quantum yields and photostability.[2] Their emission characteristics are often sensitive to the local microenvironment, making them valuable as sensors for various biological parameters. The this compound molecule combines the benzoxazole core with a methyl group at the 2-position and a phenyl group at the 5-position. This specific substitution pattern is expected to influence its spectral properties and cellular uptake.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 61931-68-8 | |
| Molecular Formula | C₁₄H₁₁NO | |
| Molecular Weight | 209.25 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 63 - 66 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Photophysical Characteristics: An Educated Estimation
Direct, experimentally determined photophysical data for this compound is sparse in the available literature. However, by examining closely related 2-phenylbenzoxazole and other benzoxazole derivatives, we can infer its likely spectral behavior.
Estimated Photophysical Properties:
| Parameter | Estimated Value | Rationale & References |
| Excitation Maximum (λex) | ~330 - 350 nm (UV-A) | Based on the UV-Vis absorption spectra of similar 2-phenylbenzoxazole derivatives which show strong absorption in this range.[4][5] |
| Emission Maximum (λem) | ~380 - 450 nm (Violet-Blue) | Derivatives of 2-phenylbenzoxazole typically exhibit fluorescence in the violet to blue region of the spectrum.[2] |
| Stokes Shift | Moderate to large | A significant Stokes shift is a common and advantageous feature of many benzoxazole-based fluorophores, minimizing self-quenching. |
| Quantum Yield (Φ) | Potentially high | 2-Phenylbenzoxazole derivatives are known for their high fluorescence efficiency.[2][3] |
| Photostability | Good to Excellent | The benzoxazole core is known for its robustness and resistance to photobleaching.[2] |
Important Note for Researchers: The provided spectral data are estimations. It is strongly recommended that users experimentally determine the optimal excitation and emission wavelengths for this compound in their specific experimental setup and solvent/buffer system using a spectrophotometer or a fluorescence microscope with spectral imaging capabilities.
Applications in Fluorescence Microscopy
The lipophilic nature of the phenyl group in this compound suggests good cell permeability, making it a promising candidate for live-cell imaging. Based on the properties of related compounds, potential applications include:
-
General Cytoplasmic and Membrane Staining: Due to its likely hydrophobic character, the probe may accumulate in the cytoplasm and associate with intracellular membranes.
-
DNA Intercalation: Some benzoxazole derivatives have been shown to act as DNA probes, with their fluorescence enhancing upon binding.[3]
-
Environmental Sensing: The fluorescence of benzoxazole dyes can be sensitive to local polarity and viscosity, offering potential for studying the cellular microenvironment.
Experimental Protocols
The following protocols are provided as a starting point for utilizing this compound in fluorescence microscopy. Optimization of concentration, incubation time, and buffer conditions is crucial for achieving the best results with your specific cell type and imaging system.
Preparation of Stock Solution
Causality: A concentrated stock solution in an organic solvent is necessary as benzoxazole derivatives are often poorly soluble in aqueous buffers. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations.
-
Weighing: Accurately weigh out a small amount of this compound powder (e.g., 1 mg).
-
Dissolving: Dissolve the powder in high-quality, anhydrous DMSO to create a stock solution of 1-10 mM. For example, to make a 1 mM stock solution, dissolve 2.09 mg in 10 mL of DMSO.
-
Storage: Store the stock solution at -20°C, protected from light. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Protocol for Live-Cell Staining
Causality: This protocol aims to introduce the fluorescent probe to living cells, allowing it to permeate the cell membrane and accumulate in its target locations. The incubation time and concentration are critical parameters that need to be balanced to achieve sufficient signal without inducing cytotoxicity.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1-10 mM in DMSO)
-
Pre-warmed cell culture medium (serum-free or complete, as optimized)
-
Phosphate-buffered saline (PBS) or other balanced salt solution
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended based on protocols for similar oxazole derivatives.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and may require optimization.
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess, unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Proceed with imaging on a fluorescence microscope equipped with a suitable filter set for UV excitation and blue/violet emission (e.g., a DAPI filter set may be a reasonable starting point).
Diagram of Live-Cell Staining Workflow:
Caption: Workflow for live-cell imaging with this compound.
Protocol for Fixed-Cell Staining
Causality: Fixation cross-links cellular components, preserving their structure, but can affect the permeability of membranes and the accessibility of the probe to its target. Permeabilization is often required to allow the probe to enter the fixed cells.
Materials:
-
Cells cultured on coverslips
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
This compound staining solution
Procedure:
-
Cell Fixation: Wash the cells with PBS and then incubate with the fixative solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional but Recommended): Incubate the cells with the permeabilization solution for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the fixed and permeabilized cells with the this compound staining solution (1-10 µM in PBS) for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope.
Cytotoxicity and Biocompatibility Considerations
While many benzoxazole derivatives exhibit low cytotoxicity, it is essential to assess the potential toxic effects of this compound on your specific cell line, especially for long-term live-cell imaging experiments.
Cytotoxicity Assessment Workflow:
Caption: A workflow for determining the cytotoxicity of the fluorescent probe.
A study on other oxazole derivatives for cell imaging showed no obvious cytotoxicity at concentrations as high as 100 µM after 24 hours of incubation in several cell lines.[6] However, it is always best practice to perform a viability assay to determine the optimal, non-toxic working concentration for your experiments.
Conclusion and Future Perspectives
This compound presents a promising, readily available fluorescent probe for a variety of applications in fluorescence microscopy. Its benzoxazole core suggests favorable photophysical properties, and its chemical structure indicates good cell permeability. The protocols and information provided in this guide offer a solid foundation for researchers to begin exploring its use in their own experimental systems. Further characterization of its specific spectral properties, quantum yield, and photostability, as well as investigations into its precise subcellular localization and potential as a biological sensor, will undoubtedly expand its utility and contribute to the ever-growing toolbox of fluorescent probes for cellular imaging.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. 2-Phenyl-5-methylbenzoxazole | C14H11NO | CID 81919 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-5-phenylbenzoxazole as a Dopant in Polymer Films
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the utilization of 2-Methyl-5-phenylbenzoxazole as a fluorescent dopant in polymer films. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution. While this compound is a known fluorescent compound with applications in optoelectronics and as a chemical intermediate, its specific use as a primary or secondary dopant in scintillating and fluorescent polymer films is an emerging area of research.[1] This guide synthesizes established principles of polymer doping and scintillator fabrication to provide a robust framework for exploring its potential.
Introduction: The Rationale for this compound in Polymer Systems
Organic scintillators and fluorescent polymers are cornerstones of radiation detection, high-energy physics, medical imaging, and organic electronics. The performance of these systems hinges on the efficient conversion of high-energy radiation or excitation energy into detectable photons of a specific wavelength. This is typically achieved by doping a polymer matrix, such as polystyrene (PS) or polyvinyltoluene (PVT), with one or more fluorescent molecules (fluors or dopants).
This compound emerges as a compelling candidate for such applications. Its rigid, conjugated benzoxazole core provides high fluorescence quantum efficiency and chemical stability. The phenyl substituent at the 5-position and the methyl group at the 2-position can be strategically utilized to tune its solubility in organic polymers and modify its photophysical properties. Its potential applications include serving as a primary fluor, absorbing energy from the polymer matrix, or as a wavelength shifter, absorbing light from a primary fluor and re-emitting it at longer wavelengths to match the spectral sensitivity of photodetectors.[1]
This guide provides detailed protocols for the synthesis of this compound, its incorporation into polymer films, and the comprehensive characterization of the resulting materials.
Physicochemical and Optical Properties
A thorough understanding of the dopant's intrinsic properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 61931-68-8 | [1][2] |
| Molecular Formula | C₁₄H₁₁NO | [1][2] |
| Molecular Weight | 209.25 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 63 - 66 °C | [1][2] |
| Boiling Point | 158 °C at 2 mmHg | [1][2] |
| Purity | ≥ 98% (HPLC) | [1][2] |
| Solubility | Soluble in common organic solvents like Toluene, Chloroform, THF | Inferred |
| Expected Absorption Max (λ_abs) | ~300-330 nm (in organic solvents) | [3] |
| Expected Emission Max (λ_em) | ~350-400 nm (in organic solvents) | [3][4] |
Note: Spectral properties are estimated based on analogous 2-phenylbenzoxazole structures and may vary depending on the solvent or polymer matrix.
Synthesis of this compound: A Representative Protocol
The synthesis of 2-substituted benzoxazoles is typically achieved via the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[5][6][7] The following protocol is a standard, reliable method for synthesizing the title compound from commercially available precursors.
Principle of the Reaction
This synthesis involves the acylation of the amino group of 2-amino-4-phenylphenol with acetic anhydride, followed by an acid-catalyzed intramolecular cyclodehydration (Phillips condensation) to form the benzoxazole ring. Polyphosphoric acid (PPA) is an excellent catalyst and dehydrating agent for this transformation.
Materials and Reagents
-
2-Amino-4-phenylphenol
-
Acetic Anhydride
-
Polyphosphoric Acid (PPA)
-
Methanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-phenylphenol (1 equivalent).
-
Acylation: Add acetic anhydride (1.1 equivalents) to the flask.
-
Cyclization: Carefully add polyphosphoric acid (PPA) to the reaction mixture (enough to ensure efficient stirring). The mixture will become viscous.
-
Heating: Heat the reaction mixture to 130-140°C under a nitrogen atmosphere and stir vigorously for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to approximately 80°C. Carefully and slowly pour the hot, viscous mixture into a beaker of cold deionized water with vigorous stirring. A precipitate should form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH ~7). This will neutralize the acidic PPA.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by column chromatography on silica gel to yield pure this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Preparation of Doped Polymer Films
The method of incorporation of the dopant into the polymer matrix is critical and depends on the desired film thickness, uniformity, and scale. Two common and effective methods are presented here.
Method 1: Solution Casting
This method is ideal for producing small-scale, thin films with good optical quality for characterization purposes.
-
Polymer Solution Preparation: Prepare a stock solution of the host polymer (e.g., 10% w/v polystyrene in toluene). Dissolve the polymer completely by stirring, which may take several hours. Gentle heating can be applied if necessary.
-
Dopant Stock Solution: Prepare a stock solution of this compound in the same solvent (e.g., 1% w/v in toluene).
-
Doping: Add the required volume of the dopant stock solution to the polymer solution to achieve the desired final concentration (typically 0.5% to 2% by weight relative to the polymer). Ensure the mixture is homogenous by stirring thoroughly.
-
Casting: Pour the final solution into a flat, level petri dish or onto a clean glass substrate. The volume will determine the final film thickness.
-
Solvent Evaporation: Cover the dish with a lid that is slightly ajar to allow for slow solvent evaporation in a dust-free environment or a fume hood. Slow evaporation is key to achieving a uniform, clear film. This can take 24-48 hours.
-
Drying: Once the film appears solid, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (e.g., 50-60°C for polystyrene) for at least 24 hours to remove any residual solvent.
-
Film Removal: The final film can be carefully peeled from the substrate for characterization.
Method 2: In-situ Bulk Polymerization
This method is suitable for producing larger, thicker scintillator blocks and ensures that the dopant is uniformly distributed throughout the bulk material.
-
Monomer Preparation: Start with a purified monomer, such as styrene. If necessary, pass the monomer through a column of activated alumina to remove inhibitors.
-
Dopant Dissolution: Dissolve the desired amount of this compound directly into the liquid monomer. Stir until fully dissolved. If a secondary wavelength shifter is used, dissolve it at this stage as well.
-
Initiator Addition: Add a thermal initiator, such as AIBN (Azobisisobutyronitrile), to the solution. The concentration will depend on the desired polymerization rate.
-
Degassing: Degas the monomer-dopant solution to remove dissolved oxygen, which can inhibit free-radical polymerization. This can be done by bubbling nitrogen through the solution or by several freeze-pump-thaw cycles.
-
Polymerization: Transfer the solution to a sealed mold or reaction vessel. Place the vessel in a temperature-controlled oil bath or oven. A typical polymerization profile for styrene is to heat slowly from ~50°C to ~120°C over several days, followed by a final annealing step.
-
Curing & Annealing: After polymerization is complete, slowly cool the solid polymer block to room temperature to prevent internal stress and cracking.
Film Preparation Workflow Diagram
Caption: Workflows for preparing doped polymer films.
Characterization of Doped Polymer Films
Comprehensive characterization is essential to validate the performance of the doped films.
Optical Characterization
-
Sample: Use a thin, optically clear film.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure: Place the film in the sample beam path. Use an undoped polymer film of the same thickness as a reference to subtract the absorbance of the polymer matrix.
-
Scan: Scan across a wavelength range of 250 nm to 500 nm.
-
Analysis: Identify the absorption maximum (λ_abs) of the dopant in the polymer matrix.
-
Sample: A piece of the doped film.
-
Instrument: A spectrofluorometer.
-
Procedure: Mount the sample in the holder, typically at a 45° angle to the excitation beam to minimize reflections.
-
Excitation: Set the excitation wavelength (λ_ex) slightly below the determined λ_abs (e.g., 320 nm).
-
Scan: Scan the emission spectrum over a range from the excitation wavelength to ~600 nm.
-
Analysis: Determine the emission maximum (λ_em) and the full width at half maximum (FWHM) of the emission peak.
Scintillation Performance Characterization
-
Principle: The light yield is the number of photons produced per unit of energy deposited by ionizing radiation (typically photons/MeV). It is often measured relative to a standard scintillator like anthracene or a commercial plastic scintillator.
-
Setup:
-
Couple the doped polymer sample to a photomultiplier tube (PMT) or silicon photomultiplier (SiPM) using optical grease.
-
Ensure the setup is light-tight.
-
Use a calibrated gamma-ray source, such as ¹³⁷Cs (which emits 662 keV gamma rays).
-
Connect the PMT output to a preamplifier, a shaping amplifier, and a multi-channel analyzer (MCA).
-
-
Data Acquisition: Acquire a pulse height spectrum from the source. The spectrum should show a Compton edge, which corresponds to the maximum energy transferred to an electron in a Compton scattering event.
-
Analysis:
-
Locate the channel number corresponding to the Compton edge.
-
Calibrate the energy scale using sources with known gamma-ray energies.
-
Compare the position of the Compton edge of the sample to that of a standard scintillator with a known light yield. The relative light yield can be calculated from the ratio of the peak positions.
-
-
Principle: The decay time characterizes how quickly the scintillation light is emitted. Fast decay times are crucial for applications requiring high count rates.
-
Setup: Use the same sample-PMT coupling. The PMT output is fed directly into a fast digital oscilloscope. A radioactive source (e.g., ²²Na) is used for excitation.
-
Data Acquisition: Use the oscilloscope to capture and average many individual scintillation pulses.
-
Analysis: Fit the averaged pulse shape to an exponential decay function (or a sum of exponentials) to extract the decay time constant(s).
Characterization Workflow Diagram
Caption: Workflow for the characterization of doped polymer films.
Expected Performance and Discussion
While specific data for this compound in polymer films is not widely available, we can infer expected performance based on its structure and data from analogous systems.
| Parameter | Host Polymer | Expected Value / Behavior | Rationale / Causality |
| Absorption Max (λ_abs) | Polystyrene / PVT | 320 - 340 nm | The benzoxazole core is a strong UV absorber. The polymer matrix can cause a slight solvatochromic shift compared to organic solvents. |
| Emission Max (λ_em) | Polystyrene / PVT | 360 - 420 nm | A significant Stokes shift is expected, which is beneficial for reducing self-absorption. The emission is in the violet-blue region, suitable for PMT detection. |
| Fluorescence Quantum Yield | Toluene (as proxy) | Potentially high (>60%) | Rigid, conjugated heterocyclic systems like benzoxazoles often exhibit high quantum yields.[4][8] |
| Scintillation Decay Time | Polystyrene / PVT | 2 - 10 ns | This is a typical range for singlet fluorescence in small organic molecules, indicating a fast response suitable for many counting applications. |
| Light Yield | Polystyrene / PVT | 40-60% of Anthracene | Performance will depend on the efficiency of energy transfer from the polymer matrix to the dopant. |
The Energy Transfer Mechanism
In a doped polymer scintillator, the high-energy radiation primarily interacts with the bulk polymer matrix (the host). This interaction creates excited states (excitons) within the polymer. For efficient scintillation, this energy must be non-radiatively transferred to the dopant molecules. The dominant mechanism for this is Förster Resonance Energy Transfer (FRET) , which is a long-range dipole-dipole interaction.
For FRET to be efficient, two conditions must be met:
-
Spectral Overlap: The emission spectrum of the polymer host must significantly overlap with the absorption spectrum of the dopant (this compound). Polystyrene and PVT typically emit in the UV range (~280-320 nm), which should have a reasonable overlap with the expected absorption of the benzoxazole dopant.
-
Proximity: The donor (polymer excited state) and acceptor (dopant) must be in close proximity (typically <10 nm). This is achieved by dissolving the dopant in the polymer matrix.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole [mdpi.com]
- 4. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckthakurcollege.net [ckthakurcollege.net]
- 8. mdpi.com [mdpi.com]
Experimental setup for measuring the fluorescence quantum yield of 2-Methyl-5-phenylbenzoxazole
An Application Note and Protocol for the Determination of the Fluorescence Quantum Yield of 2-Methyl-5-phenylbenzoxazole
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Quantifying Luminescence Efficiency
The fluorescence quantum yield (ΦF or QY) is a paramount photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[1][2][3] A high quantum yield is often a critical attribute for applications in drug development, bio-imaging, and materials science, such as in the fabrication of organic light-emitting diodes (OLEDs).[4] this compound is a heterocyclic compound known for its fluorescent properties, making the characterization of its emission efficiency essential for its potential applications.[4][5]
The environment surrounding a fluorophore—including solvent polarity, viscosity, and temperature—can significantly influence its quantum yield by altering the rates of non-radiative decay pathways.[3][6] Therefore, a standardized and rigorous protocol is necessary for obtaining reliable and reproducible measurements.
This guide provides a detailed protocol for determining the fluorescence quantum yield of this compound using the comparative method. This widely adopted technique involves comparing the fluorescence properties of the test sample to a well-characterized reference standard with a known quantum yield.[1][2][3]
Principle of the Comparative Method
The comparative method, pioneered by Williams et al., is the most common and reliable technique for measuring fluorescence quantum yield.[1][2][7] The fundamental assumption is that if a standard and a test sample have identical absorbance at the same excitation wavelength and are measured under the same conditions, they absorb the same number of photons.[2] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
To account for variations in solvent and experimental conditions, a more robust approach involves measuring a series of solutions with different concentrations. A plot of the integrated fluorescence intensity versus absorbance yields a straight line, the gradient (slope) of which is proportional to the quantum yield.[8]
The quantum yield of the unknown sample (ΦX) is then calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [1][2]
Where:
-
ΦST is the fluorescence quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.
I. Experimental Design and Planning
A. Selection of a Suitable Fluorescence Standard
The choice of the reference standard is critical for the accuracy of the measurement. The ideal standard should have a well-documented and stable quantum yield and its absorption spectrum should overlap with that of the test sample to allow for excitation at the same wavelength.
For this compound, which absorbs in the UV region, Quinine Sulfate is an excellent and widely accepted standard.[9][10]
| Standard | Solvent | Excitation Wavelength (λex) | Emission Range | Quantum Yield (ΦST) |
| Quinine Sulfate | 0.1 M H2SO4 | 350 nm | 400-600 nm | 0.54[11] |
Scientist's Note: While quinine sulfate was historically used in 0.5 M H2SO4, more recent studies recommend 0.1 M perchloric acid or 0.1 M H2SO4 as it shows less temperature dependence.[6] For this protocol, we will use 0.1 M H2SO4.
B. Instrumentation and Materials
-
Spectrofluorometer: An instrument capable of providing spectrally corrected emission data is required.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Analyte: this compound (Purity ≥ 97%).[5]
-
Standard: Quinine sulfate dihydrate.
-
Solvents: Spectroscopic grade cyclohexane (for sample) and 0.1 M sulfuric acid (for standard).
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
C. Workflow Visualization
The overall experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for quantum yield determination.
II. Detailed Experimental Protocol
Step 1: Preparation of Solutions
Pro-Tip: To minimize errors from inner filter effects and self-quenching, it is crucial to work with dilute solutions. The absorbance of all solutions in the 1 cm cuvette used for fluorescence measurements should never exceed 0.1 at the excitation wavelength.[1][2][7]
-
Prepare 0.1 M H2SO4: Carefully add the required volume of concentrated sulfuric acid to deionized water and dilute to the final volume.
-
Standard Stock Solution (Quinine Sulfate): Accurately weigh a small amount of quinine sulfate dihydrate and dissolve it in 0.1 M H2SO4 in a volumetric flask to prepare a stock solution of approximately 1 x 10-5 M.
-
Sample Stock Solution (this compound): Accurately weigh and dissolve a small amount of this compound in spectroscopic grade cyclohexane in a volumetric flask to prepare a stock solution of approximately 1 x 10-5 M.
-
Working Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The goal is to have a range of concentrations where the absorbance at the chosen excitation wavelength (λex = 350 nm) is between ~0.01 and 0.1.
Step 2: Absorbance Measurements
-
Set the UV-Vis spectrophotometer to scan a suitable wavelength range (e.g., 250-450 nm).
-
Use the respective pure solvent (0.1 M H2SO4 for the standard, cyclohexane for the sample) to record a baseline (blank).
-
Measure the absorbance spectra for each of the prepared working solutions.
-
For each spectrum, accurately record the absorbance value at the excitation wavelength (350 nm).
Step 3: Fluorescence Measurements
Critical Step: All instrument parameters (e.g., excitation and emission slit widths, scan speed, detector voltage) must be kept identical for all measurements of both the sample and the standard to ensure comparability.[1]
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to 350 nm.
-
Set the emission scan range from 360 nm to 700 nm to capture the entire emission profile of both the sample and the standard.
-
Use appropriate excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. A band pass of 2-5 nm is typical.
-
First, measure the fluorescence spectrum of the blank solvents (0.1 M H2SO4 and cyclohexane) to check for any background fluorescence.
-
Measure the corrected fluorescence emission spectrum for each of the working solutions, starting from the most dilute.
-
Ensure the spectra are corrected for the instrument's wavelength-dependent response.
Step 4: Data Analysis and Calculation
-
Subtract Blank Spectra: If the blank solvents show any fluorescence, subtract their spectra from the corresponding sample/standard spectra.
-
Integrate Emission Spectra: For each corrected fluorescence spectrum, calculate the integrated area under the emission curve. Most instrument software packages have a built-in function for this.
-
Plot Data: Create two separate plots:
-
Plot 1: Integrated fluorescence intensity of Quinine Sulfate vs. Absorbance at 350 nm.
-
Plot 2: Integrated fluorescence intensity of this compound vs. Absorbance at 350 nm.
-
-
Determine Gradients: Perform a linear regression (least-squares fit) for each plot. The slope of the resulting line is the gradient (Grad). The plot should be linear with an intercept close to zero, confirming the absence of concentration-dependent quenching effects.
Caption: Plot of Integrated Intensity vs. Absorbance.
-
Calculate Quantum Yield: Use the calculated gradients and the known values for the standard's quantum yield and solvent refractive indices in the final equation.
| Parameter | Value | Source/Note |
| ΦST (Quinine Sulfate) | 0.54 | Literature Value[11] |
| ηST (0.1 M H2SO4) | ~1.334 | Refractive index of water |
| ηX (Cyclohexane) | ~1.426 | Refractive index of cyclohexane |
| GradST | Calculated | From linear regression of standard's data |
| GradX | Calculated | From linear regression of sample's data |
Final Calculation:
ΦX = 0.54 * (GradX / GradST) * (1.4262 / 1.3342)
An acceptable error for this method is typically within ±10%.[1][2]
III. Potential Pitfalls and Troubleshooting
-
Inner Filter Effects: If absorbance is > 0.1, the excitation light will be attenuated as it passes through the cuvette, leading to an underestimation of the quantum yield. Always use dilute solutions.
-
Solvent Impurities: Solvents can contain fluorescent impurities. Always run a solvent blank and use spectroscopic grade solvents.[12]
-
Standard Degradation: Ensure the standard is pure and has been stored correctly. Quinine sulfate is generally stable, but it's good practice to use a freshly prepared solution.
-
Instrumental Artifacts: Ensure that the emission spectra are properly corrected for the detector's wavelength-dependent sensitivity. Uncorrected spectra will lead to significant errors.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. static.horiba.com [static.horiba.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-甲基-5-苯基苯并噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. iss.com [iss.com]
- 8. agilent.com [agilent.com]
- 9. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 10. Quinine sulfate as a fluorescence quantum yield standard (1969) | Aaron N. Fletcher | 187 Citations [scispace.com]
- 11. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 12. Making sure you're not a bot! [opus4.kobv.de]
High-performance liquid chromatography (HPLC) method for 2-Methyl-5-phenylbenzoxazole analysis
An Application Note and Protocol for the Analysis of 2-Methyl-5-phenylbenzoxazole by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound is a heterocyclic compound of significant interest in materials science and pharmaceutical development. Its inherent fluorescence makes it a valuable component in organic light-emitting diodes (OLEDs), while its structural motif serves as a crucial building block in the synthesis of novel therapeutic agents and agrochemicals.[1] Given its role as a key intermediate, ensuring the purity and quality of this compound is paramount for the integrity of the final product.
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This application note details a robust and validated Reversed-Phase HPLC (RP-HPLC) method specifically designed for the quality control analysis of this compound. The choice of RP-HPLC is logically dictated by the molecule's hydrophobic nature; the non-polar analyte partitions favorably with a non-polar stationary phase, allowing for excellent separation from more polar impurities using a polar mobile phase.[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the underlying principles, detailed experimental protocols, and a complete method validation framework grounded in the International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory compliance.[5][6]
Experimental Methodology
Materials and Reagents
-
Reference Standard: this compound, purity ≥98% (HPLC grade).[1][7]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultra-pure Water (18.2 MΩ·cm, filtered).
-
Acidifier: Phosphoric Acid (H₃PO₄), analytical grade. For mass spectrometry (MS) compatible applications, this should be replaced with Formic Acid (HCOOH).[8][9]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required. Data acquisition and processing are managed by a suitable chromatography data system (CDS).
The optimized chromatographic conditions are summarized below.
| Parameter | Condition | Causality and Rationale |
| HPLC System | Standard Liquid Chromatograph with UV Detector | Provides the necessary components for precise solvent delivery, sample injection, temperature control, and analyte detection. |
| Column | Reversed-Phase C18 (e.g., ODS), 150 mm x 4.6 mm, 5 µm particle size | The C18 (octadecylsilane) stationary phase is highly hydrophobic, ensuring strong retention and effective separation of the non-polar this compound from potential polar impurities.[2][10] The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid | Acetonitrile is the organic modifier used to elute the analyte.[2] The 60:40 ratio is optimized for an appropriate retention time. Phosphoric acid is added to maintain a low pH (~2.5-3.0), which suppresses the ionization of residual silanol groups on the silica-based column, thereby preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase and standardizing partitioning kinetics. |
| Detection Wavelength | 285 nm | This wavelength is selected based on the UV absorbance maximum of the benzoxazole chromophore, providing high sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Protocols and Workflow
The overall analytical workflow is a systematic process from preparation to data analysis, ensuring reproducibility and accuracy.
Caption: High-level workflow for the HPLC analysis of this compound.
Protocol 1: Mobile Phase Preparation
-
Measure Solvents: In a 1 L graduated cylinder, accurately measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine: Transfer the measured solvents into a 1 L clean, glass mobile phase reservoir.
-
Acidify: Carefully add 1.0 mL of concentrated phosphoric acid to the solvent mixture.
-
Mix and Degas: Swirl the reservoir to mix thoroughly. Degas the solution for 15-20 minutes using an ultrasonic bath or vacuum degassing system. Causality: Degassing is a critical step to remove dissolved gases (O₂, N₂) that can form bubbles in the HPLC pump or detector, leading to unstable baseline, pressure fluctuations, and inaccurate results.
Protocol 2: Standard Solution Preparation (for Linearity & Assay)
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10.0 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. This is the stock solution.
-
Working Standards: Prepare a series of at least five working standards by performing serial dilutions of the stock solution with the mobile phase. A typical concentration range for a linearity study would be 5, 10, 25, 50, and 75 µg/mL.
Protocol 3: Sample Preparation (for Assay of Bulk Substance)
-
Initial Solution (100 µg/mL): Accurately weigh approximately 10.0 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Solution: Pipette 5.0 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a target concentration of 50 µg/mL (assuming 100% purity).
-
Filter: Prior to injection, filter the final solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial. Causality: Filtering removes any insoluble particulates that could otherwise clog the column frit or system tubing, preventing costly damage and downtime.[11]
Method Validation: A Self-Validating System
To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[6] A validation protocol establishes the performance characteristics of the method, ensuring its trustworthiness.[12]
Caption: Core parameters for analytical method validation as per ICH guidelines.
Validation Protocols
-
System Suitability: Before any sample analysis, inject the 50 µg/mL standard solution six times. The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[13]
-
Specificity: Analyze a blank (mobile phase), a placebo (if analyzing a formulated product), and the analyte. The blank and placebo should show no interfering peaks at the retention time of this compound.
-
Linearity: Inject the five prepared working standards in triplicate. Plot a graph of mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy (% Recovery): Prepare samples of a known matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these in triplicate. The mean recovery should be within 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD for both studies should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine by injecting progressively more dilute solutions. LOQ is the concentration that gives a signal-to-noise ratio (S/N) of 10:1, while LOD corresponds to an S/N of 3:1.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). The system suitability parameters should still meet the acceptance criteria, demonstrating the method's reliability during normal use.
Expected Performance and Data Summary
The described method, when properly executed and validated, will yield reliable and reproducible results for the quantification of this compound. The expected performance characteristics are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Expected Result |
| System Suitability | %RSD of Peak Area ≤ 2.0% | < 1.0% |
| Tailing Factor ≤ 2.0 | ~1.2 | |
| Theoretical Plates ≥ 2000 | > 4000 | |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | > 0.9995 |
| Range | 5 - 75 µg/mL | |
| Accuracy | Mean Recovery 98.0 - 102.0% | 99.5 - 101.5% |
| Precision | %RSD for Repeatability ≤ 2.0% | < 1.5% |
| %RSD for Intermediate Precision ≤ 2.0% | < 2.0% | |
| LOQ | S/N Ratio ≥ 10 | ~0.5 µg/mL |
| LOD | S/N Ratio ≥ 3 | ~0.15 µg/mL |
Conclusion
This application note provides a detailed, robust, and scientifically-grounded RP-HPLC method for the quantitative analysis of this compound. The causality behind each experimental choice has been explained to empower the analyst with a deeper understanding of the chromatographic system. By following the outlined protocols for analysis and validation, laboratories can ensure the generation of accurate and reliable data, meeting the stringent quality standards required in the pharmaceutical and chemical industries. The method is specific, linear, accurate, and precise, making it highly suitable for routine quality control and stability testing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. This compound | 61931-68-8 | TCI AMERICA [tcichemicals.com]
- 8. Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. actascientific.com [actascientific.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
Application and Protocol for the Analysis of 2-Methyl-5-phenylbenzoxazole by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Significance of 2-Methyl-5-phenylbenzoxazole in Modern Drug Discovery
This compound is a heterocyclic compound belonging to the benzoxazole class of molecules. Benzoxazole derivatives are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific structure of this compound, incorporating both a methyl group and a phenyl substituent on the benzoxazole core, makes it a valuable scaffold in the design of novel therapeutic agents. As with any compound intended for pharmaceutical use, rigorous analytical characterization is paramount to ensure its identity, purity, and stability.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture and their subsequent identification based on their unique mass-to-charge ratio and fragmentation patterns[2]. This application note provides a detailed protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and drug development professionals.
Materials and Methods
Instrumentation and Consumables
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a split/splitless inlet and a programmed temperature vaporizing (PTV) inlet.
-
Mass Spectrometer: An Agilent 5977C GC/MSD or a high-resolution mass spectrometer such as a Q-TOF, capable of electron ionization (EI)[3][4].
-
GC Column: A non-polar capillary column, such as an Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent, is recommended for the separation of aromatic heterocycles[3].
-
Autosampler: An automated liquid sampler for precise and reproducible injections.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Solvents: High-purity, GC-MS grade solvents such as dichloromethane, hexane, or ethyl acetate are suitable for sample preparation[5].
-
Reference Standard: A certified reference standard of this compound (CAS 61931-68-8) with a known purity[6].
Sample Preparation: Ensuring Analytical Integrity
The quality of the analytical data is directly dependent on the integrity of the sample preparation process. The following protocol is designed to minimize contamination and ensure accurate quantification.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable volatile organic solvent (e.g., dichloromethane) in a 10 mL volumetric flask to create a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards, typically ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation:
-
For the analysis of a bulk sample or a reaction mixture, accurately weigh an appropriate amount of the sample.
-
Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range, approximately 10 µg/mL is often a good starting point[7].
-
Ensure the sample is fully dissolved. If particulates are present, centrifuge or filter the sample through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column[5].
-
GC-MS Analysis: A Step-by-Step Protocol
The following instrumental parameters are provided as a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.
| Parameter | Condition | Rationale |
| GC Inlet | Splitless | To maximize the transfer of the analyte onto the column, enhancing sensitivity for trace analysis. |
| Inlet Temperature | 280 °C | Ensures the rapid and complete volatilization of the analyte without thermal degradation[3]. |
| Injection Volume | 1 µL | A standard volume for capillary GC that prevents column overloading. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm i.d. column, providing a good balance between analysis time and resolution. |
| Oven Program | Initial Temp: 50 °C, hold for 2 min | Allows for the focusing of the analytes at the head of the column. |
| Ramp: 15 °C/min to 310 °C | A moderate ramp rate to ensure good separation from potential impurities. | |
| Final Hold: Hold at 310 °C for 10 min | Ensures that all components are eluted from the column before the next injection. | |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization sources. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation[2]. |
| Electron Energy | 70 eV | The standard electron energy for EI, which generates extensive and consistent fragmentation[8]. |
| Mass Range | m/z 50 - 400 | A suitable range to capture the molecular ion and all significant fragment ions of the analyte. |
| Acquisition Mode | Full Scan | To obtain the complete mass spectrum for qualitative analysis and identification. |
Data Analysis and Interpretation
Expected Chromatographic Behavior
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the compound under the given analytical conditions and can be used for its identification when compared to a reference standard.
Mass Spectral Fragmentation: Deciphering the Molecular Fingerprint
The electron ionization mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak (M+) at m/z 209, corresponding to its molecular weight[6]. The fragmentation pattern will be influenced by the stability of the benzoxazole ring system and the presence of the methyl and phenyl substituents.
Based on the known fragmentation of similar benzoxazole structures, the following key fragment ions are anticipated:
| m/z | Proposed Fragment | Proposed Loss |
| 209 | [M]+• | - |
| 208 | [M-H]+ | Loss of a hydrogen radical |
| 194 | [M-CH3]+ | Loss of a methyl radical |
| 181 | [M-CO]+• | Loss of carbon monoxide |
| 166 | [M-HCN-CH3]+ | Loss of hydrogen cyanide and a methyl radical |
| 105 | [C7H5O]+ | Benzoyl cation from phenyl group cleavage |
| 77 | [C6H5]+ | Phenyl cation |
The proposed fragmentation pathway is initiated by the ionization of the molecule. Subsequent fragmentation can occur through several pathways, including the loss of a hydrogen or methyl radical, or rearrangement and cleavage of the benzoxazole ring system.
Caption: Proposed fragmentation pathway of this compound.
Workflow for the GC-MS Analysis of this compound
The entire analytical process, from sample receipt to data reporting, follows a systematic workflow to ensure accuracy and reproducibility.
Caption: Workflow diagram for the GC-MS analysis of this compound.
Conclusion: A Reliable Method for a Promising Molecule
The GC-MS method detailed in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The protocol is designed to be accessible to researchers with a foundational understanding of gas chromatography and mass spectrometry. By adhering to the principles of good laboratory practice and the specific guidelines outlined herein, scientists and drug development professionals can confidently characterize this important pharmaceutical building block, ensuring its quality and purity for its intended applications.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 3. Study of the Stability of Polycyclic Aromatic Nitrogen Heterocycles in Spilled Crude Oils From Weathering Experiment - ProQuest [proquest.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. scioninstruments.com [scioninstruments.com]
- 6. 2-甲基-5-苯基苯并噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Low Fluorescence Intensity of 2-Methyl-5-phenylbenzoxazole: A Technical Guide
Welcome to the technical support center for 2-Methyl-5-phenylbenzoxazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile fluorophore in their experiments. If you are experiencing lower-than-expected fluorescence intensity, this comprehensive, question-and-answer guide will walk you through potential causes and provide actionable, step-by-step solutions to diagnose and resolve the issue.
Part 1: Foundational Knowledge - Understanding the Fluorescence of this compound
Q1: What are the fundamental fluorescence properties of this compound?
This compound is a robust fluorescent compound with applications ranging from organic light-emitting diodes (OLEDs) to biological imaging.[1] Its fluorescence characteristics are intrinsically linked to its molecular structure and its interaction with the surrounding environment. While specific quantum yields can vary based on the measurement conditions, it is known to be an efficient emitter. The photophysical properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | [1][2] |
| Molecular Weight | 209.25 g/mol | [1] |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
| Melting Point | 63 - 66 °C | [1] |
The fluorescence of benzoxazole derivatives, in general, is subject to environmental factors, which can significantly alter their emission intensity.[3][4]
Q2: What are the primary factors that can diminish the fluorescence intensity of this compound?
Low fluorescence intensity is rarely due to a single cause. It is often a result of a combination of factors related to the compound itself, its environment, and the experimental setup. The main culprits to consider are:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, many fluorophores, including benzoxazole derivatives, tend to aggregate. These aggregates create non-radiative decay pathways, effectively quenching the fluorescence.[5][6]
-
Solvent Effects (Solvatochromism): The polarity of the solvent can significantly impact the fluorescence quantum yield.[4][7]
-
pH of the Medium: The fluorescence of benzoxazole derivatives can be highly sensitive to pH changes, which can alter the electronic state of the molecule.[8][9][10]
-
Presence of Impurities: Impurities from the synthesis or degradation of the compound can act as quenchers.[11]
-
Photobleaching: Prolonged exposure to excitation light can lead to the photochemical degradation of the fluorophore, reducing its fluorescence.[12]
-
Instrumental Parameters: Incorrect settings on the fluorometer, such as slit widths or excitation wavelength, can lead to suboptimal signal detection.
Part 2: A Systematic Troubleshooting Guide
This section provides a logical workflow to identify and resolve the root cause of low fluorescence intensity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. weylchem.com [weylchem.com]
- 3. A Study on the Fluorescence Spectra of Benzoxazolyl-Substitutcd Compounds [cjcu.jlu.edu.cn]
- 4. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 2-Methyl-5-phenylbenzoxazole
Welcome to the technical support guide for the synthesis of 2-Methyl-5-phenylbenzoxazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is significantly lower than expected. What are the most common causes?
Low yield is often traced back to two primary issues: incomplete reaction and competing side reactions. The target synthesis, a condensation reaction between 2-amino-4-phenylphenol and an acetylating agent (like acetic anhydride or acetic acid), is sensitive to reaction conditions.
-
Incomplete Cyclization: The reaction proceeds in two steps: N-acylation followed by a dehydrative cyclization. If the cyclization step is incomplete, your crude product will be contaminated with the N-acetyl intermediate (N-(2-hydroxy-5-phenylphenyl)acetamide). This intermediate is often the primary component in low-yield reactions. The cyclization typically requires high temperatures and often an acid catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA), to proceed efficiently.
-
Sub-optimal Reaction Conditions: Water is a byproduct of the cyclization. Inadequate removal of water can shift the equilibrium back towards the intermediate, hindering product formation. Using a Dean-Stark apparatus or a high-boiling solvent can facilitate water removal and drive the reaction to completion.
Q2: I've isolated a major byproduct with a higher molecular weight than my target molecule. What is it likely to be?
The most common higher molecular weight byproduct is the diacetylated species, N,O-diacetyl-2-amino-4-phenylphenol . This occurs when the starting material, 2-amino-4-phenylphenol, undergoes acetylation on both the amine (-NH2) and the hydroxyl (-OH) groups.
Mechanism of Formation: The amine group is generally more nucleophilic than the hydroxyl group and will react first. However, under strongly acylating conditions (e.g., excess acetic anhydride, especially at elevated temperatures without an immediate cyclization catalyst), the less reactive hydroxyl group can also be acetylated before the cyclization is initiated. This O-acetylation forms a stable ester that will not participate in the desired cyclization to form the oxazole ring.
To mitigate this, a two-step approach is often more effective than a "one-pot" synthesis. First, perform the N-acylation under milder conditions (e.g., room temperature) to favor selective reaction at the amine. Then, after isolating the N-acetyl intermediate, introduce the acid catalyst and heat to promote the cyclization/dehydration.
Below is a diagram illustrating the desired pathway versus this common side reaction.
Caption: Desired synthesis pathway vs. the N,O-diacetylation side reaction.
Q3: My final product is dark brown/black, suggesting tar formation. How can I prevent this and purify my product?
Dark coloration and tar formation are classic signs of degradation, often caused by harsh reaction conditions, particularly when using strong acid catalysts at high temperatures.
Prevention:
-
Temperature Control: Avoid excessive temperatures. While heat is necessary for cyclization, prolonged exposure to temperatures above 150-160 °C, especially with catalysts like PPA, can lead to polymerization and decomposition.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.
-
Catalyst Choice: While effective, PPA can be aggressive. Consider alternative catalysts like Eaton's reagent (P₂O₅ in MsOH) or p-TSA in a high-boiling solvent, which can promote cyclization under slightly milder conditions.
Purification Protocol: If you have already obtained a discolored crude product, a robust purification workflow is necessary.
Table 1: Troubleshooting Summary for Product Discoloration
| Issue | Probable Cause | Recommended Action |
| Dark Crude Solid | Degradation/Polymerization from excess heat. | 1. Perform reaction at the lowest effective temperature. 2. Use an inert atmosphere. |
| Persistent Color | Trapped acidic residues or colored impurities. | 1. Neutralize crude product carefully. 2. Treat with activated carbon. 3. Recrystallize from a suitable solvent. |
| Oily/Gummy Product | Incomplete reaction; presence of intermediate. | 1. Re-subject crude material to cyclization conditions. 2. Purify via column chromatography. |
Validated Experimental Protocols
Protocol 1: Minimizing Diacetylation via a Two-Step Synthesis
This protocol separates the N-acylation and cyclization steps to maximize selectivity and reduce the formation of the N,O-diacetyl byproduct.
Step 1: Selective N-Acylation
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-4-phenylphenol in a suitable solvent (e.g., glacial acetic acid or toluene).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add 1.05 equivalents of acetic anhydride dropwise while stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and formation of the N-acetyl intermediate.
-
Precipitate the intermediate by pouring the reaction mixture into cold water. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.
Step 2: Acid-Catalyzed Cyclodehydration
-
Combine the dried N-(2-hydroxy-5-phenylphenyl)acetamide intermediate with polyphosphoric acid (PPA) (typically 5-10 times the weight of the intermediate).
-
Heat the mixture to 130-140 °C with stirring for 2-3 hours under a nitrogen atmosphere. The mixture will become a thick, stirrable paste.
-
Monitor the reaction for the disappearance of the intermediate.
-
Allow the reaction to cool slightly (to ~80-90 °C) and then carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Neutralize the aqueous mixture with a base (e.g., 10M NaOH) to a pH of ~7.
-
Filter the crude product, wash thoroughly with water, and dry.
Protocol 2: Purification of this compound
-
Recrystallization (Primary Method):
-
Dissolve the crude, dry product in a minimal amount of hot ethanol or a toluene/heptane mixture.
-
If the solution is highly colored, add a small amount of activated carbon (charcoal), heat gently for 5-10 minutes, and then filter the hot solution through a pad of celite to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This process should yield off-white to pale yellow needles.
-
Purification of crude 2-Methyl-5-phenylbenzoxazole by recrystallization
Technical Support Center: Purification of 2-Methyl-5-phenylbenzoxazole
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting and procedural resource for the purification of crude this compound via recrystallization. Our focus is on delivering practical, field-tested insights to overcome common challenges and ensure the isolation of high-purity material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound has "oiled out" instead of crystallizing. What causes this and how can I fix it?
A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This is a common issue, particularly with compounds that have relatively low melting points or when high levels of impurities are present.
-
Causality:
-
High Supersaturation: The concentration of the solute is too high for nucleation to occur in a controlled manner, leading to liquid-liquid phase separation.[2]
-
Melting Point Depression: The melting point of your crude this compound (pure mp ≈ 63-66°C) might be depressed by impurities to a temperature below the boiling point of the solvent you are using.[3][4] When the solution cools, it reaches a temperature where the solute is no longer soluble but is still in a liquid state.
-
Rapid Cooling: Cooling the solution too quickly can prevent molecules from having sufficient time to orient themselves into a crystal lattice, favoring the formation of a disordered, supercooled liquid.
-
-
Troubleshooting Solutions:
-
Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small additional volume (10-20%) of the hot solvent to reduce the supersaturation level.[5]
-
Slow Down Cooling: After re-dissolving, allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring or paper towels. Do not place it directly into an ice bath.[5][6]
-
Change Solvent System: If oiling persists, your solvent may be too high-boiling. Consider switching to a lower-boiling point solvent or using a mixed-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like ethanol or acetone) and then slowly add a poor solvent (like water or hexane) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a few drops of the good solvent to clarify the solution, then cool slowly.[7]
-
Seeding: Add a single, pure crystal of this compound to the solution just as it begins to cool. This provides a template for proper crystal growth and can bypass the energy barrier for nucleation, preventing oil formation.[2][8]
-
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A2: The failure of crystals to form typically indicates that the solution is not sufficiently saturated at the lower temperature.
-
Causality:
-
Excess Solvent: This is the most common reason. Too much solvent was used initially, and the concentration of the compound remains below its solubility limit even at low temperatures.[5]
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility, but crystallization has not been initiated due to a high activation energy barrier for nucleation.[5]
-
-
Troubleshooting Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. This will increase the concentration of the compound. Allow the more concentrated solution to cool again.[6]
-
Final Recovery: If crystallization remains problematic, the solvent can be completely removed by rotary evaporation to recover the crude solid. You can then re-attempt the recrystallization with a different solvent or a smaller volume of the original solvent.[5]
-
Q3: My final yield of pure crystals is very low. How can I improve it?
A3: A low yield suggests that a significant portion of your product was lost during the process.
-
Causality:
-
Using Too Much Solvent: As discussed in Q2, excess solvent will retain more of your compound in the mother liquor upon cooling.[6]
-
Premature Crystallization: If the solution cools too much during a hot filtration step (to remove solid impurities), the product can crystallize in the filter funnel.
-
Incomplete Cooling: Not cooling the solution to a sufficiently low temperature before filtration will leave a larger amount of the product dissolved.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of the product.
-
-
Troubleshooting Solutions:
-
Use the Minimum Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Pre-heat Funnel: When performing a hot filtration, pre-heat the filter funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
-
Maximize Cooling: Once crystals have formed at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.
-
Use Ice-Cold Washing Solvent: Wash the filtered crystals with a very small volume of ice-cold recrystallization solvent to rinse away adhering impurities without dissolving the product.
-
Q4: The pure compound should be a white or off-white solid, but my final crystals are colored. How do I remove the color?
A4: The presence of color indicates highly colored impurities that are co-crystallizing with your product.
-
Causality:
-
Certain by-products or degradation products from the synthesis can be intensely colored, even at low concentrations.
-
-
Troubleshooting Solution:
-
Use Activated Carbon: After dissolving the crude compound in the hot solvent, add a very small amount of activated carbon (charcoal) to the hot solution. A common guideline is about 1-2% of the solute mass.
-
Boil and Filter: Swirl the solution with the carbon and gently boil for a few minutes. The colored impurities will adsorb onto the surface of the carbon.
-
Hot Filtration: Perform a hot filtration to remove the activated carbon. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual.[9] A patent for a similar benzoxazole compound specifically notes the use of charcoal in ethyl acetate for clarification.[10]
-
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for purification. The choice of solvent is critical and should be determined experimentally on a small scale first.
1. Solvent Selection:
-
Test the solubility of a small amount of crude material in various solvents (see Table 1) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[8][11] Ethanol is a common and effective choice for many benzoxazole derivatives.[12][13]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and a boiling chip.
-
Heat the mixture on a hot plate with stirring, adding small portions of the solvent until the solid just dissolves. Avoid adding a large excess of solvent.[14]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.
-
Re-heat the solution to a boil for 2-5 minutes.
4. Hot Filtration (if carbon was used or insoluble impurities are present):
-
Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper).
-
Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask to remove the carbon or other solid impurities.
5. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.[6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal yield.
6. Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them.
7. Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point (e.g., 40°C).[11]
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | A good starting point; often used for benzoxazole derivatives.[13] |
| Methanol | 65 | Polar Protic | Lower boiling point may help prevent oiling out. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but less volatile. |
| Acetone | 56 | Polar Aprotic | A strong solvent; often used in a mixed system with a non-polar solvent like hexane.[7] |
| Ethyl Acetate | 77 | Mid-Polarity | Good general-purpose solvent for moderately polar compounds.[7] |
| Heptane/Hexane | 98 / 69 | Non-polar | Likely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system.[10] |
Visualization of Workflows
General Recrystallization Workflow
Caption: A standard workflow for the purification of an organic solid by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization outcomes.
References
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. praxilabs.com [praxilabs.com]
- 10. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 11. shyzchem.com [shyzchem.com]
- 12. ckthakurcollege.net [ckthakurcollege.net]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Photobleaching of 2-Methyl-5-phenylbenzoxazole in Imaging Experiments
Welcome to the technical support guide for 2-Methyl-5-phenylbenzoxazole, a versatile fluorescent compound utilized in a range of imaging applications, from visualizing cellular structures to serving as a component in organic light-emitting diodes (OLEDs).[1] While benzoxazole derivatives are noted for their photostability and low toxicity, all fluorophores are susceptible to photobleaching—the irreversible loss of fluorescence due to light-induced damage.[2][3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate photobleaching and acquire high-quality, reproducible data in your imaging experiments.
Understanding Photobleaching of this compound
Photobleaching occurs when a fluorophore in an excited state undergoes a chemical reaction, often with molecular oxygen, that renders it non-fluorescent.[6][7] This process is dependent on both the intensity and duration of light exposure. For researchers using this compound, this can lead to a progressive decrease in signal intensity, limiting the duration of time-lapse experiments and potentially skewing quantitative analyses.[8]
The Mechanism of Photobleaching
The photobleaching of fluorophores is a complex process involving the generation of reactive oxygen species (ROS).[6] When this compound absorbs a photon, it transitions to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a small fraction can transition to a long-lived triplet state. This triplet state fluorophore can then react with molecular oxygen to produce highly reactive singlet oxygen, which can, in turn, destroy the fluorophore.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biocompare.com [biocompare.com]
- 3. news-medical.net [news-medical.net]
- 4. biori.periodikos.com.br [biori.periodikos.com.br]
- 5. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
Common impurities in 2-Methyl-5-phenylbenzoxazole and their removal
A Guide to Identifying and Removing Common Impurities
Welcome to the Technical Support Center for 2-Methyl-5-phenylbenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis and purification of this and structurally related benzoxazole derivatives. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is off-color (yellow to brown). What are the likely impurities?
The appearance of color in your final product often points to the presence of oxidized or polymeric side products. The most common culprits are derived from the starting materials, particularly the substituted 2-aminophenol.
-
Oxidation of 2-aminophenol: 4-Phenyl-2-aminophenol is susceptible to oxidation, which can form highly colored quinone-imine type structures.[1] This can occur if the reaction is exposed to air for prolonged periods, especially at elevated temperatures.
-
Incomplete cyclization: The intermediate Schiff base, formed from the condensation of 4-phenyl-2-aminophenol and the acetyl source, may not fully cyclize. These conjugated intermediates can be colored and are often more polar than the final benzoxazole product.
-
Side reactions from starting materials: Impurities in the starting 4-phenyl-2-aminophenol or the acetylating agent can lead to a variety of colored byproducts.
Q2: I'm seeing a persistent impurity in my NMR/LC-MS that I can't identify. What are the most probable side products from a typical synthesis?
Beyond simple oxidation, several specific byproducts can form depending on your synthetic route. The most common synthesis involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (the Phillips condensation or a variation thereof).[2]
-
Unreacted Starting Materials: The most straightforward impurities are residual 4-phenyl-2-aminophenol and the acetylating agent (e.g., acetic acid, acetic anhydride). These are typically removed with proper workup and purification.
-
Diacylated byproduct: The 2-aminophenol can be acylated on both the amine and the hydroxyl group, forming a diacylated species that will not cyclize to the desired benzoxazole. This is more common when using highly reactive acylating agents like acetic anhydride under harsh conditions.
-
Hydrolyzed Product: Benzoxazoles can be susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the oxazole ring to form the corresponding amidophenol.[3][4] If your workup or purification involves strong acids or bases, this could be a source of impurity.
Q3: What are the best general strategies for purifying this compound?
A multi-step purification strategy is often the most effective for achieving high purity.
-
Aqueous Workup: A standard aqueous workup is the first line of defense. Washing the crude reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities like unreacted acetic acid. A subsequent wash with brine will help to remove water-soluble impurities.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.[5][6] The key is to find a suitable solvent or solvent system where the benzoxazole has high solubility at elevated temperatures and low solubility at room temperature or below.[6][7]
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is the method of choice.[8][9][10] A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is often effective for separating the less polar benzoxazole product from more polar impurities.[8][9]
Troubleshooting Guides
Problem 1: Low Yield and a Complex Mixture of Products
A low yield accompanied by multiple spots on a TLC plate suggests that significant side reactions are occurring.
Workflow for Troubleshooting Low Yields:
Caption: A systematic workflow for diagnosing and resolving low yields in benzoxazole synthesis.
Detailed Steps & Explanations:
-
Assess Starting Material Purity: Impurities in your 4-phenyl-2-aminophenol can act as reaction inhibitors or lead to side products.[11] Verify the purity by melting point, NMR, or LC-MS. If necessary, purify the starting material by recrystallization or chromatography.
-
Optimize Reaction Conditions: Benzoxazole formation can be sensitive to temperature and reaction time.[11]
-
Temperature: Excessively high temperatures can promote side reactions and decomposition. Try running the reaction at a lower temperature for a longer period.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products over extended periods.
-
-
Consider an Inert Atmosphere: If you suspect oxidation of the 2-aminophenol starting material, performing the reaction under an inert atmosphere of nitrogen or argon can significantly reduce the formation of colored byproducts.[11]
Problem 2: Difficulty Removing a Persistent, Similarly-Polar Impurity
When an impurity has a similar polarity to your product, separation by standard chromatography can be challenging.
Workflow for Difficult Separations:
Caption: Strategies for separating challenging impurities from the target benzoxazole.
Detailed Protocols:
Protocol 1: Systematic Recrystallization Solvent Screening [6]
The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain in solution upon cooling.
-
Small-Scale Tests: In separate test tubes, place a small amount (10-20 mg) of the impure solid.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, or mixtures like ethanol/water) dropwise at room temperature until the solid is just covered.
-
Heating: Gently heat the tubes in a water or sand bath.[7] A good solvent will dissolve the solid completely upon heating.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observation: The ideal solvent will result in the formation of crystals of your pure product, leaving the impurity dissolved in the mother liquor.
Table 1: Common Solvents for Benzoxazole Recrystallization
| Solvent/System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Often a good starting point for moderately polar compounds.[12] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, can offer different solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for a wide range of organic compounds.[9] |
| Toluene | Non-polar | 111 | Useful for less polar compounds. |
| Heptane/Hexane | Non-polar | 98/69 | Often used as an anti-solvent in combination with a more polar solvent.[13] |
| Ethanol/Water | Mixed | Variable | A versatile system where water acts as the anti-solvent.[12] |
Protocol 2: Optimizing Column Chromatography
If recrystallization fails, fine-tuning your chromatography conditions is the next step.
-
Solvent System Selection: Use TLC to find an eluent system that gives a good separation between your product and the impurity (a ΔRf of at least 0.2 is ideal). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[8]
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and apply it to the column in a narrow band.
-
Elution: Run the column with the optimized solvent system. If the separation is still difficult, a shallow gradient elution (gradually increasing the polarity of the eluent) can improve resolution.
Data and Characterization
The purity of this compound should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data for Pure this compound
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the 7.0-8.0 ppm range, a singlet for the methyl group around 2.5 ppm. The integration should be consistent with the structure.[14][15] |
| ¹³C NMR | Characteristic peaks for the benzoxazole core carbons and the phenyl and methyl substituents.[14][15] |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| Melting Point | A sharp melting point is indicative of high purity. Literature values should be consulted for comparison.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. edu.rsc.org [edu.rsc.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 14. jocpr.com [jocpr.com]
- 15. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Quantum Yield of 2-Methyl-5-phenylbenzoxazole Derivatives
Welcome to the technical support center for enhancing the quantum yield of 2-methyl-5-phenylbenzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to maximize the fluorescence efficiency of this versatile class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the lab.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the quantum yield of this compound derivatives.
Q1: What is fluorescence quantum yield and why is it a critical parameter for this compound derivatives?
A1: The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence. For this compound derivatives, which are utilized in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and pharmaceutical development, a high quantum yield is crucial for achieving bright, sensitive, and reliable performance.[3][4]
Q2: What are the primary factors influencing the quantum yield of these benzoxazole derivatives?
A2: The quantum yield of this compound derivatives is highly sensitive to a combination of intrinsic molecular properties and environmental factors. Key influences include:
-
Molecular Structure: The nature and position of substituent groups on both the benzoxazole core and the phenyl ring are critical. Electron-donating and electron-withdrawing groups can be used to tune the electronic properties and control intramolecular charge transfer (ICT), which significantly affects fluorescence.[5]
-
Solvent Polarity: The polarity of the solvent can drastically alter the quantum yield. For many donor-acceptor type fluorophores, an increase in solvent polarity can stabilize the ICT state, often leading to a red-shifted emission and a lower quantum yield due to enhanced non-radiative decay.[5][6]
-
Molecular Rigidity: Flexible or rotatable groups within the molecule can provide pathways for non-radiative decay, quenching fluorescence.[5] Enhancing molecular rigidity, for instance by limiting molecular vibrations, often leads to a higher quantum yield.[7]
-
Aggregation State: While many fluorophores experience aggregation-caused quenching (ACQ), some 2-phenylbenzoxazole derivatives exhibit aggregation-induced emission (AIE), where the quantum yield is significantly enhanced in the aggregated or solid state due to the restriction of intramolecular rotations.[8][9]
Q3: My this compound derivative has a low quantum yield in solution. What are the most likely causes?
A3: A low quantum yield in solution for these derivatives can often be attributed to several factors:
-
Inappropriate Solvent Choice: The solvent may be promoting non-radiative decay pathways. Highly polar or protic solvents can quench fluorescence in some derivatives.
-
Presence of Quenchers: Impurities in the solvent or the sample itself, such as dissolved oxygen or heavy atoms, can act as quenchers.
-
Molecular Flexibility: If the derivative has rotatable bonds, these can lead to energy dissipation through non-radiative pathways in the excited state.
-
Concentration Effects: At high concentrations, self-quenching or aggregation-caused quenching (ACQ) can occur, reducing the overall quantum yield.[10]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Issue 1: Unexpectedly Low Quantum Yield in a Specific Solvent
Symptoms: The measured quantum yield of your this compound derivative is significantly lower than expected based on literature values for similar compounds.
Possible Causes & Solutions:
-
Cause: Solvent Polarity Mismatch.
-
Troubleshooting Step: Systematically investigate the effect of solvent polarity on the quantum yield. Prepare solutions of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Rationale: The photophysical properties of benzoxazole derivatives can be highly dependent on the solvent environment.[2] By mapping the quantum yield across a polarity scale, you can identify the optimal solvent system for your specific derivative. Some derivatives exhibit higher quantum yields in non-polar solvents, while others may prefer more polar environments.[6]
-
-
Cause: Presence of Fluorescent Impurities.
-
Troubleshooting Step: Ensure the use of spectroscopic grade solvents.[11] Run a blank fluorescence scan of the solvent alone to check for any background emission at your excitation and emission wavelengths.
-
Rationale: Impurities in the solvent can contribute to the background signal or act as quenchers, leading to inaccurate quantum yield measurements.
-
-
Cause: Dissolved Oxygen Quenching.
-
Troubleshooting Step: Degas your solutions by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes prior to measurement.
-
Rationale: Dissolved oxygen is a well-known collisional quencher of fluorescence. Removing it from the solution can significantly enhance the quantum yield, especially for compounds with longer excited-state lifetimes.
-
Issue 2: Inconsistent or Non-Reproducible Quantum Yield Measurements
Symptoms: Repeated measurements of the same sample yield significantly different quantum yield values.
Possible Causes & Solutions:
-
Cause: Inner Filter Effects.
-
Troubleshooting Step: Ensure that the absorbance of your sample and standard solutions at the excitation wavelength is below 0.1 in a 10 mm path length cuvette.[10][12] Prepare a series of dilutions and plot integrated fluorescence intensity versus absorbance. The relationship should be linear.
-
Rationale: At higher absorbances, the excitation light is attenuated as it passes through the cuvette, and emitted light can be reabsorbed by other fluorophore molecules. This "inner filter effect" leads to a non-linear relationship between concentration and fluorescence intensity, resulting in inaccurate quantum yield calculations.
-
-
Cause: Instrument Instability or Incorrect Settings.
-
Troubleshooting Step: Allow the spectrofluorometer to warm up and stabilize before taking measurements. Ensure that the excitation and emission slit widths are kept constant for both the sample and the standard. Use the same cuvette for all measurements, or ensure that you are using a matched set of cuvettes.
-
Rationale: Consistent instrument parameters are crucial for reliable relative quantum yield measurements.[13] Any changes in lamp intensity, detector sensitivity, or optical path between measurements will introduce errors.
-
-
Cause: Photodegradation of the Sample.
-
Troubleshooting Step: Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity and shutter the beam when not actively acquiring data. Acquire absorbance spectra before and after fluorescence measurements to check for any changes that might indicate degradation.
-
Rationale: Some organic fluorophores can be susceptible to photobleaching, especially under high-intensity illumination. This degradation will lead to a decrease in fluorescence intensity over time and result in erroneously low quantum yield values.
-
Issue 3: Low or No Fluorescence in the Solid State
Symptoms: Your this compound derivative is fluorescent in solution but shows weak or no emission as a solid powder or thin film.
Possible Causes & Solutions:
-
Cause: Aggregation-Caused Quenching (ACQ).
-
Troubleshooting Step: Investigate the possibility of inducing Aggregation-Induced Emission (AIE). Prepare solutions of your compound in a good solvent (e.g., THF) and gradually add a poor solvent (e.g., water) while monitoring the fluorescence intensity.[14]
-
Rationale: Many planar aromatic fluorophores suffer from ACQ due to strong π-π stacking interactions in the solid state, which create non-radiative decay pathways. However, some 2-phenylbenzoxazole derivatives are known to be AIE-active.[8][9] By forcing aggregation in a controlled manner, you may observe a significant enhancement of fluorescence if your compound possesses AIE properties. The restriction of intramolecular rotations in the aggregated state can block non-radiative decay channels and open up radiative pathways.[15]
-
-
Cause: Unfavorable Crystal Packing.
-
Troubleshooting Step: Try different crystallization methods (e.g., slow evaporation, vapor diffusion with different solvent systems) to obtain different polymorphs. Analyze the crystal structures to understand the intermolecular interactions.
-
Rationale: The solid-state fluorescence of a compound is highly dependent on its crystal packing.[9] Different polymorphs can have drastically different fluorescence properties due to variations in intermolecular distances and orientations.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[1][10]
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.55)[16]
-
Spectroscopic grade solvents[11]
-
Your this compound derivative
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard and your sample in the chosen solvent.
-
From the stock solutions, prepare a series of five dilutions for both the standard and the sample, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1.[10] A blank solution containing only the solvent should also be prepared.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution.
-
Note the absorbance value at the excitation wavelength (λex) for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring to scan a wide enough wavelength range to capture the entire emission profile.
-
It is crucial to keep all instrument settings (e.g., excitation and emission slit widths) constant for all measurements of the standard and the sample.[12]
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of this line is the gradient (Grad).[1]
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of your sample (Φs) using the following equation:[10]
Φs = Φr * (Grads / Gradr) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads is the gradient from the plot for your sample.
-
Gradr is the gradient from the plot for the reference standard.
-
ns is the refractive index of the solvent used for the sample.
-
nr is the refractive index of the solvent used for the standard.
-
-
Protocol 2: Screening for Aggregation-Induced Emission (AIE)
This protocol is designed to determine if a this compound derivative exhibits AIE properties.
Materials:
-
Spectrofluorometer
-
A "good" solvent in which your compound is highly soluble (e.g., Tetrahydrofuran - THF)
-
A "poor" solvent in which your compound is insoluble but is miscible with the good solvent (e.g., Water)
-
Your this compound derivative
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of your compound in the good solvent (e.g., 1 mM in THF).
-
Titration and Measurement:
-
In a cuvette, place a known volume of the stock solution.
-
Record the fluorescence spectrum.
-
Incrementally add small volumes of the poor solvent (e.g., water) to the cuvette. After each addition, gently mix the solution and record the fluorescence spectrum.
-
Continue this process until the water fraction (fw) reaches 90% or higher.
-
-
Data Analysis:
IV. Visualizations
Diagram 1: Factors Influencing Quantum Yield
Caption: Key intrinsic and environmental factors affecting quantum yield.
Diagram 2: Workflow for Quantum Yield Troubleshooting
Caption: A logical workflow for troubleshooting low quantum yield.
V. Data Summary Table
| Derivative Type | Typical Environment | Expected Quantum Yield (Φf) Range | Key Considerations |
| Simple 2-phenylbenzoxazoles | Non-polar solvents | Moderate to High (0.4 - 0.8) | Susceptible to solvent polarity effects. |
| Donor-Acceptor Substituted | Varies with structure | Low to High (0.1 - 0.9+) | Highly sensitive to solvent polarity and viscosity.[7] |
| Aggregation-Induced Emitters | Aggregated state/solid | High in aggregate (>0.5) | Low in solution, enhanced by aggregation.[8][9] |
| Halogenated Derivatives | Solid state | Varies with halogen | Crystal packing is a dominant factor. |
VI. References
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. --INVALID-LINK--
-
BenchChem. (n.d.). Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. BenchChem. --INVALID-LINK--
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. --INVALID-LINK--
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. --INVALID-LINK--
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. --INVALID-LINK--
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. --INVALID-LINK--
-
MDPI. (2023). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. --INVALID-LINK--
-
Reiser, A., et al. (1976). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society. --INVALID-LINK--
-
ResearchGate. (n.d.). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Request PDF. --INVALID-LINK--
-
Fery-Forgues, S. (2020). 2-Phenylbenzoxazole derivatives: A family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences. --INVALID-LINK--
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. --INVALID-LINK--
-
National Institutes of Health. (2024). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. National Institutes of Health. --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Chem-Impex. --INVALID-LINK--
-
Frontiers. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. --INVALID-LINK--
-
National Institutes of Health. (2020). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. National Institutes of Health. --INVALID-LINK--
-
ResearchGate. (n.d.). 2-Phenylbenzoxazole derivatives: A family of robust emitters of solid-state fluorescence. Request PDF. --INVALID-LINK--
-
ACS Publications. (2022). Aggregation-Induced Emission in Phenothiazine-Based Fluorophores: An Insight into the Excited State and Aggregate Formation Mechanism. The Journal of Physical Chemistry C. --INVALID-LINK--
-
National Institutes of Health. (2007). Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds. PubMed. --INVALID-LINK--
-
BenchChem. (n.d.). Enhancing the quantum yield of thiadiazole-based fluorescent materials. BenchChem. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. biori.periodikos.com.br [biori.periodikos.com.br]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. iss.com [iss.com]
- 13. edinst.com [edinst.com]
- 14. Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 17. Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Methyl-5-phenylbenzoxazole in Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Methyl-5-phenylbenzoxazole. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound in solution. As Senior Application Scientists, we understand the critical importance of experimental integrity. This resource is structured to address common challenges, explain the underlying chemical principles, and provide actionable protocols to ensure the reliability of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the most common questions regarding the stability of this compound.
Q1: My this compound solution is showing a decrease in concentration over time. What are the likely causes?
A1: The decrease in concentration of this compound in solution is most commonly attributed to chemical degradation, primarily through hydrolysis. The benzoxazole ring is susceptible to cleavage under certain conditions, especially in the presence of acid or base.[1][2] Factors such as pH, solvent composition, temperature, and light exposure can all influence the rate of degradation.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The principal degradation pathway for benzoxazoles, including this compound, in aqueous media is hydrolysis, which leads to the cleavage of the oxazole ring.[1][2] This process typically results in the formation of an amidophenol derivative. Under acidic conditions, the reaction is catalyzed, leading to the formation of the corresponding N-(2-hydroxy-4-phenylphenyl)acetamide. The stability of the benzoxazole ring is generally lower than that of benzimidazoles and benzothiazoles.[2]
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is a critical factor governing the stability of this compound. The hydrolysis of the benzoxazole ring is catalyzed by both acidic and basic conditions. Studies on similar benzoxazole structures have shown that the rate of hydrolysis is pH-dependent, with increased degradation observed at both low and high pH values.[1][2] For optimal stability, it is recommended to maintain the pH of the solution as close to neutral (pH 7) as possible, unless experimental conditions dictate otherwise.
Q4: Can the choice of solvent impact the stability of my compound?
A4: Absolutely. The choice of solvent can significantly influence the stability of this compound. Protic solvents, especially water, can participate in the hydrolysis of the benzoxazole ring. While the compound is generally more stable in aprotic organic solvents like acetonitrile, DMF, and DMSO, the presence of residual water can still lead to degradation over time.[3] When preparing stock solutions, using anhydrous solvents is highly recommended. For aqueous buffers, minimizing the storage time of the working solution is crucial.
Q5: I've observed a color change in my this compound solution. What could this indicate?
A5: A color change in your solution, such as a shift to a darker yellow or brown, is often an indicator of degradation.[4] The formation of degradation products can lead to the appearance of chromophores that absorb light at different wavelengths than the parent compound. If you observe a color change, it is essential to re-verify the concentration and purity of your solution using an appropriate analytical method, such as HPLC-UV.
Section 2: Troubleshooting Guide - From Problem to Protocol
This section provides a structured approach to diagnosing and resolving common stability issues encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent assay results.
-
Explanation: Biological assay media are typically aqueous and buffered at a physiological pH, which can promote the hydrolysis of this compound over the course of an experiment. A time-course stability study will quantify the rate of degradation under your specific assay conditions. By preparing fresh dilutions immediately before use and minimizing incubation times where possible, you can mitigate the impact of this degradation.
Issue 2: Appearance of unexpected peaks in my chromatogram during analysis.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Workflow:
Workflow for identifying unknown chromatographic peaks.
-
Explanation: The appearance of new peaks in your chromatogram is a strong indication that your compound is degrading. A forced degradation study, where the compound is intentionally exposed to harsh conditions, can help to identify the potential degradation products. By comparing the retention times and mass spectra of the peaks in your stressed samples to the unknown peaks in your experimental samples, you can confirm their identity and then take steps to prevent their formation.
Section 3: Experimental Protocols - Ensuring Methodological Rigor
This section provides detailed protocols for assessing the stability of this compound and for its accurate quantification.
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol provides a robust method for the quantitative analysis of this compound, adapted from established methods for similar compounds.[5][6]
-
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard LC system with UV Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of your samples.
-
Sample Preparation: Dilute your experimental samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in your samples by interpolating their peak areas on the calibration curve.
-
Protocol 2: Solution Stability Study
This protocol outlines a method to evaluate the stability of this compound in a specific solvent or buffer system over time.
-
Procedure:
-
Prepare a solution of this compound in the desired solvent/buffer at a known concentration.
-
Divide the solution into several aliquots in appropriate vials (e.g., amber glass vials to protect from light).
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it immediately using the HPLC-UV method described in Protocol 1.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time to determine the stability profile of the compound under the tested conditions.
-
Section 4: Data Presentation - At-a-Glance Information
The following table summarizes the key stability-influencing factors for this compound.
| Factor | Influence on Stability | Recommendation |
| pH | High and low pH increase hydrolysis rate.[1][2] | Maintain solutions near neutral pH (6-8) where possible. |
| Solvent | Protic solvents (e.g., water, methanol) can facilitate hydrolysis. | Use anhydrous aprotic solvents (e.g., DMSO, ACN) for stock solutions. Minimize water content. |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh. |
| Light | Benzoxazoles can be susceptible to photodegradation. | Store solutions in amber vials or protect from light. |
References
- 1. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-5-phenylbenzoxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Methyl-5-phenylbenzoxazole. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying reasons for its poor solubility and provide a series of structured troubleshooting guides and protocols to help you achieve your desired concentrations for experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubilization of this compound.
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: The molecular structure of this compound is the primary reason for its poor water solubility. It is a predominantly hydrophobic molecule, characterized by a phenyl group and a benzoxazole ring system.[1][2] These nonpolar structures are not conducive to forming favorable interactions with polar water molecules. The predicted octanol-water partition coefficient (XLogP3) is approximately 3.8, which indicates a strong preference for lipid-like environments over aqueous ones and suggests very low water solubility.[3] Compounds with high lipophilicity and molecular weight tend to be less water-soluble.[4]
Q2: What is a good universal starting point for solubilizing this compound for in vitro assays?
A2: For most in vitro applications, the most straightforward starting point is to create a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous experimental medium. A 10 mM stock solution in 100% dimethyl sulfoxide (DMSO) is a standard initial approach. This stock can then be serially diluted into your buffer or cell culture media. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.
Q3: Is this compound ionizable? Can I use pH adjustment to improve its solubility?
A3: Based on its benzoxazole structure, the compound possesses a weakly basic nitrogen atom. However, the basicity is expected to be very low, meaning it would require a very low pH (highly acidic conditions) to become protonated and, therefore, more soluble. Such conditions are often not compatible with biological experiments. While pH adjustment is a powerful technique for compounds with pKa values in a physiologically relevant range, it is unlikely to be the most effective primary strategy for this compound.[5][6][7] However, it can be explored in combination with other methods.[8] A critical first step would be to experimentally determine the pKa or test solubility across a wide pH range.[9]
Q4: What are the main strategies I can try if a simple co-solvent approach is insufficient?
A4: If you require higher aqueous concentrations or if precipitation occurs upon dilution from an organic stock, several effective formulation strategies can be employed. These are categorized as physical modifications, chemical modifications, and the use of formulation excipients.[10][11] The most accessible and widely used methods in a research setting include:
-
Co-solvent Systems: Using mixtures of water and water-miscible organic solvents.[12]
-
Micellar Solubilization: Employing surfactants to form micelles that encapsulate the drug.[13][14]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance apparent solubility.[15][16][17]
-
Nanosuspensions: A more advanced technique involving the production of nano-sized drug particles, which is particularly useful for formulation development.[18][19][20]
Part 2: Troubleshooting & Methodology Selection
Successfully solubilizing a challenging compound like this compound requires a logical, stepwise approach. The goal is to find the simplest method that meets the concentration and biocompatibility requirements of your experiment.
The following workflow diagram provides a decision-making framework for selecting an appropriate solubilization strategy.
Caption: Workflow for selecting a solubilization strategy.
Part 3: Detailed Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols for the most common and effective solubilization techniques.
Guide 1: Co-Solvent Systems
Q: How do co-solvents work and which one should I choose?
A: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system.[21] They work primarily by reducing the dielectric constant of water and disrupting its hydrogen-bonding network, which makes the environment more favorable for dissolving nonpolar compounds like this compound.[21][22] The choice of co-solvent depends on the required solubilizing power and the tolerance of your experimental system.
Table 1: Comparison of Common Co-solvents for Research Applications
| Co-Solvent | Solubilizing Power | Biocompatibility Notes | Typical Final Conc. |
| DMSO (Dimethyl Sulfoxide) | Very High | Can be cytotoxic/have biological effects at >0.5%. | < 0.5% |
| Ethanol (EtOH) | Moderate | Generally well-tolerated at low concentrations. | < 1% |
| PEG 400 (Polyethylene Glycol 400) | Moderate-High | Low toxicity, often used in parenteral formulations.[12][22] | < 5% |
| Propylene Glycol (PG) | Moderate | Generally regarded as safe (GRAS).[23] | < 5% |
Experimental Protocol: Co-Solvent Method
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of your chosen co-solvent (e.g., 100% DMSO) to achieve a high concentration (e.g., 10-50 mM). Ensure this is well above your highest desired final concentration.
-
Use gentle vortexing and/or sonication in a water bath to ensure complete dissolution. The solution should be clear and free of visible particles.
-
-
Dilution into Aqueous Medium:
-
Warm your final aqueous buffer (e.g., PBS, cell culture media) to the experimental temperature (e.g., 37°C). Solubility is often temperature-dependent.
-
Perform a serial dilution. Crucially, add the concentrated organic stock solution to the aqueous buffer while vortexing , not the other way around. This rapid dispersion helps prevent localized supersaturation and precipitation.
-
For example, to make a 10 µM solution from a 10 mM DMSO stock, add 1 µL of stock to 999 µL of buffer.
-
-
Verification and Troubleshooting:
-
Visually inspect the final solution against a dark background for any signs of precipitation or cloudiness (Tyndall effect).
-
Let the solution sit for 30 minutes at the experimental temperature and inspect again. Some compounds exhibit delayed precipitation.
-
If precipitation occurs:
-
Try a lower final concentration.
-
Increase the percentage of co-solvent in the final solution, if your assay allows.
-
Switch to a more powerful co-solvent (e.g., from EtOH to DMSO).
-
Proceed to a more advanced solubilization method like cyclodextrin complexation.
-
-
Guide 2: Cyclodextrin Inclusion Complexation
Q: When should I use cyclodextrins and how do they improve solubility?
A: Cyclodextrins are an excellent choice when co-solvents are not permissible or do not provide sufficient solubility. They are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[24][25] The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's nonpolar cavity, forming a water-soluble "inclusion complex".[15][16][17] This complex effectively shields the drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[24]
Table 2: Pros and Cons of Cyclodextrin Complexation
| Pros | Cons |
| Significant solubility enhancement for many poorly soluble drugs.[17] | Can be a more expensive option than co-solvents. |
| Often have a better safety/toxicology profile than organic solvents.[26] | Complexation is an equilibrium process; not all drug molecules will be complexed. |
| Can improve drug stability.[17] | High concentrations of cyclodextrins can extract cholesterol from cell membranes. |
Experimental Protocol: Cyclodextrin Complexation Screening
-
Prepare Cyclodextrin (CD) Stock Solutions:
-
Prepare a range of aqueous stock solutions of HP-β-CD or SBE-β-CD (e.g., 5%, 10%, 20% w/v) in your desired buffer.
-
-
Phase Solubility Study (Simplified):
-
Add an excess amount of this compound powder to a series of vials.
-
To each vial, add a different concentration of the CD solution (including a 0% CD control).
-
Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind the drug) to remove the undissolved solid.
-
Quantify the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
-
Data Analysis and Use:
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear increase indicates successful complexation.
-
Based on the graph, you can determine the concentration of CD required to achieve your target drug concentration. You can then prepare your experimental solutions directly using this drug:CD ratio.
-
Guide 3: Surfactant-Mediated (Micellar) Solubilization
Q: My required concentration is high, and other methods have failed. Should I try surfactants?
A: Yes. Surfactant-mediated solubilization is a powerful technique capable of achieving high drug concentrations. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell. This compound, being highly hydrophobic, will partition into the hydrophobic core of the micelle, effectively dissolving it in the bulk aqueous phase.[13][27]
Experimental Protocol: Surfactant Solubilization
-
Select a Surfactant: For research purposes, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are good starting points due to their relatively low toxicity.
-
Prepare Surfactant Solutions: Make a series of aqueous solutions with surfactant concentrations ranging from below to well above the known CMC of the chosen surfactant (e.g., for Polysorbate 80, the CMC is ~0.012 mg/mL, so test concentrations from 0.1 to 10 mg/mL).
-
Determine Maximum Solubility:
-
Similar to the cyclodextrin protocol, add an excess of this compound to each surfactant solution.
-
Equilibrate by shaking for 24-48 hours.
-
Filter to remove undissolved solid and quantify the drug concentration in the filtrate. This will allow you to select the lowest surfactant concentration that achieves your target drug solubility.
-
-
Considerations for Cellular Assays:
-
Surfactants can permeabilize cell membranes and may be cytotoxic. It is essential to run a vehicle control (buffer with the same concentration of surfactant but no drug) to account for any effects of the surfactant itself on your experimental system.
-
Part 4: Summary of Solubilization Strategies
The table below provides a comparative summary to aid in selecting the most appropriate method for your specific needs.
Table 3: Illustrative Comparison of Solubilization Methods
| Method | Mechanism | Typical Conc. Increase | Complexity | Key Consideration |
| Co-solvents | Reduces solvent polarity | 10x - 1,000x | Low | Solvent toxicity/interference in the assay. |
| pH Adjustment | Ionization of the drug | Variable (likely low for this compound) | Low | Requires the compound to have a suitable pKa. |
| Cyclodextrins | Inclusion complexation | 10x - 5,000x | Medium | Potential for membrane interactions at high concentrations. |
| Surfactants | Micellar encapsulation | 100x - >10,000x | Medium | Potential for cytotoxicity; need for vehicle controls. |
| Nanosuspension | Increased surface area | N/A (improves dissolution rate) | High | Primarily a drug delivery/formulation technique. |
Note: Concentration increases are illustrative and highly dependent on the specific compound and conditions.
We trust this guide will serve as a valuable resource in your research with this compound. For further, specific application support, please do not hesitate to contact our technical team.
References
- 1. chemimpex.com [chemimpex.com]
- 2. weylchem.com [weylchem.com]
- 3. 2-Phenyl-5-methylbenzoxazole | C14H11NO | CID 81919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. PH adjustment: Significance and symbolism [wisdomlib.org]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. ijpbr.in [ijpbr.in]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Micellar solubilization of drugs. [sites.ualberta.ca]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. bepls.com [bepls.com]
- 23. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
Choosing Your Light: A Comparative Guide to 2-Methyl-5-phenylbenzoxazole and Fluorescein as Fluorescent Markers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent marker is a critical decision that can profoundly impact experimental outcomes. The ideal fluorophore should offer a bright, stable signal that can be reliably detected without interfering with the biological system under investigation. This guide provides an in-depth, objective comparison between the classic, widely-used fluorescein and the less conventional 2-Methyl-5-phenylbenzoxazole, offering the data and expert insights necessary to make an informed choice for your specific application.
At a Glance: Core Structural and Physical Differences
Fluorescein is a xanthene-based dye, renowned for its intense green fluorescence and long history in biological research.[] In contrast, this compound belongs to the benzoxazole family, a class of compounds known for their chemical stability and utility in both biological imaging and materials science, such as in organic light-emitting diodes (OLEDs).[2][3]
The fundamental structural differences between these two molecules, as illustrated below, are the root cause of their distinct performance characteristics.
Caption: Chemical structures of this compound and Fluorescein.
This structural variance translates into different physical properties, which are essential to consider for sample preparation and experimental design.
| Property | This compound | Fluorescein |
| Molecular Formula | C₁₄H₁₁NO[2] | C₂₀H₁₂O₅[] |
| Molecular Weight | 209.25 g/mol [2] | 332.3 g/mol [4] |
| Appearance | White to light yellow crystalline powder[2] | Orange-red crystalline powder[5] |
| Melting Point | 63 - 66 °C[2] | 314 - 316 °C (decomposes) |
| Solubility | Soluble in organic solvents. | Insoluble in water; soluble in dilute aqueous bases and hot alcohol.[4][5] |
Photophysical Properties: The Heart of the Matter
The true utility of a fluorescent marker lies in its photophysical properties. These parameters dictate the brightness, signal stability, and optimal detection methods for the fluorophore.
| Property | This compound Derivatives | Fluorescein |
| Excitation Max (λex) | ~300-330 nm (UV range)[6] | ~494 nm (Blue light)[7] |
| Emission Max (λem) | ~359-381 nm (UV/Violet)[6][8] | ~512-521 nm (Green light)[7][9] |
| Molar Extinction Coefficient (ε) | Not readily available for the parent compound. | ~70,000 - 92,300 M⁻¹cm⁻¹[10][11] |
| Fluorescence Quantum Yield (ΦF) | Up to 0.64 (in acetonitrile for a derivative)[12] | ~0.79 - 0.97[10][13] |
| Brightness (ε x ΦF) | Lower (estimated due to lower ε and ΦF) | Very High |
| Stokes Shift | ~59 nm[6] | ~20-25 nm |
| Photostability | Generally high; benzoxazoles are known for photo- and thermal stability.[3] | Low; prone to rapid photobleaching upon prolonged light exposure.[] |
| pH Sensitivity | Generally low. | Very High; fluorescence intensity is significantly reduced in acidic environments (pKa ~6.4).[][7][14] |
Causality Behind the Numbers:
-
Brightness: Fluorescein is one of the brightest known fluorophores available.[15] Its high molar extinction coefficient means it absorbs light very efficiently, and its high quantum yield ensures that a large fraction of that absorbed energy is released as fluorescent light.[] While specific data for the parent this compound is scarce, its derivatives generally exhibit lower quantum yields and absorb in the UV range where cellular autofluorescence can be a problem, suggesting a lower practical brightness for biological applications.
-
Photostability: The chemical structure of benzoxazoles is inherently robust and resistant to photochemical degradation.[3] This makes this compound and its derivatives suitable for experiments requiring long or repeated light exposure, such as time-lapse imaging. Fluorescein, conversely, is notoriously susceptible to photobleaching, where the molecule is irreversibly damaged by light, leading to a rapid loss of signal.[][16]
-
pH Sensitivity: Fluorescein's fluorescence is highly dependent on pH.[17] Its fluorescence intensity drops dramatically in acidic environments (pH < 7), making it a poor choice for quantitative studies in acidic organelles like lysosomes.[14] However, this property makes it an excellent ratiometric pH indicator.[17][18] Benzoxazole derivatives are generally not pH-sensitive, providing a more stable signal across different cellular compartments.
Performance in Key Applications: Choosing the Right Tool for the Job
The theoretical properties of a fluorophore only matter in the context of a specific experiment. Here, we analyze which marker is better suited for common applications.
Fluorescence Microscopy and Cellular Imaging
-
This compound: Its superior photostability is a major advantage for long-term live-cell imaging or z-stack acquisition where the sample is exposed to intense light for extended periods. However, its UV excitation requirement can be problematic, as it can cause phototoxicity and overlap with cellular autofluorescence, potentially lowering the signal-to-noise ratio.
-
Fluorescein (and its derivatives like FITC): Ideal for routine, quick observations where high brightness is paramount and photobleaching is less of a concern.[7] It is compatible with the common 488 nm laser line found on most fluorescence microscopes.[19] Its use is limited in quantitative applications due to its pH sensitivity and rapid photobleaching.
Flow Cytometry
-
This compound: Not commonly used. The requirement for UV excitation is a significant drawback as most standard flow cytometers are not equipped with UV lasers.
-
Fluorescein (as FITC): A workhorse in flow cytometry.[7] Its high brightness allows for the clear resolution of cell populations, and the brief transit time of cells through the laser beam minimizes the impact of photobleaching.
Materials Science (OLEDs)
-
This compound: This is an area where benzoxazole derivatives excel. Their inherent stability, coupled with their fluorescent properties, makes them excellent candidates for use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[2]
-
Fluorescein: Not typically used in this field due to its poor photostability and thermal instability.
Experimental Protocol: A Self-Validating System for Immunofluorescence Staining
To provide a practical context, here is a detailed, self-validating protocol for immunofluorescence (IF) staining of cultured cells, comparing the workflow for a fluorescein conjugate (FITC) and a hypothetical this compound conjugate.
The causality behind this protocol is to ensure specific antibody binding while preserving cellular morphology and minimizing non-specific signal. Each wash step is critical for removing unbound antibodies, thereby increasing the signal-to-noise ratio. The blocking step prevents non-specific binding of antibodies to cellular components.
Caption: General workflow for an immunofluorescence (IF) staining experiment.
Step-by-Step Methodology:
-
Cell Culture and Fixation:
-
Seed cells on sterile glass coverslips in a petri dish and grow to desired confluency.
-
Wash cells gently with Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization (for intracellular targets):
-
Wash the fixed cells three times with PBS.
-
Incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes. This step allows antibodies to access intracellular antigens.
-
-
Blocking:
-
Wash cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% Bovine Serum Albumin [BSA] in PBS with 0.1% Tween 20 [PBST]) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Crucially, from this point forward, all steps must be performed in the dark or under dim light to prevent photobleaching.
-
For Fluorescein (FITC): Dilute the FITC-conjugated secondary antibody as recommended by the manufacturer.
-
For this compound: Dilute the benzoxazole-conjugated secondary antibody. Due to its different solvent compatibility, ensure it is fully dissolved in an appropriate buffer system, potentially requiring a small amount of an organic co-solvent like DMSO before final dilution in aqueous buffer.
-
-
Incubate for 1 hour at room temperature.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBST, followed by a final wash with PBS to remove detergent.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium . This is especially critical for fluorescein to preserve its signal during imaging.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter sets.
-
For Fluorescein (FITC): Use a standard blue excitation filter set (e.g., excitation ~488 nm, emission ~520 nm).
-
For this compound: Use a UV excitation filter set (e.g., excitation ~330 nm, emission ~380 nm).
-
-
Summary: Advantages and Disadvantages
| Fluorophore | Advantages | Disadvantages |
| This compound | - High photostability and thermal stability[3]- Low pH sensitivity- Useful in materials science applications (OLEDs)[2] | - Lower intrinsic brightness- Requires UV excitation, which can cause phototoxicity and autofluorescence- Less commercially available and characterized for biological use |
| Fluorescein | - Extremely high brightness[]- Excitation matches common 488 nm laser lines[19]- Widely available and well-characterized- Useful as a pH indicator[17][18] | - Poor photostability (rapidly photobleaches)[][16]- Fluorescence is highly pH-dependent[7][14]- Smaller Stokes shift |
Conclusion and Expert Recommendations
The choice between this compound and fluorescein is a classic case of balancing performance trade-offs. There is no single "best" fluorophore, only the most appropriate one for a given experimental question.
Choose Fluorescein (or its derivatives like FITC) when:
-
Your primary need is maximum signal brightness for routine, qualitative assessments.
-
You are performing standard applications like flow cytometry or quick endpoint immunofluorescence.
-
Your experimental conditions involve short exposure to light.
-
You are intentionally studying pH changes within a cell.[17]
Choose this compound (or a similar stable benzoxazole derivative) when:
-
Photostability is your paramount concern. This includes applications like time-lapse live-cell imaging, detailed z-stack acquisition, or super-resolution microscopy.
-
You require a stable fluorescent signal across a range of pH environments.
-
Your research is in materials science, particularly in the development of optoelectronic devices.[2]
Ultimately, the principles of scientific integrity demand a critical evaluation of the tools we use. By understanding the fundamental chemical and photophysical properties of these two fluorophores, you can design more robust, reliable, and insightful experiments.
References
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole [mdpi.com]
- 7. Fluorescein - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. omlc.org [omlc.org]
- 11. Solved Fluorescein has a fluorescence quantum yield of 0.93 | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescein [omlc.org]
- 14. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 16. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 2-Methyl-5-phenylbenzoxazole
Introduction
2-Methyl-5-phenylbenzoxazole (CAS No: 61931-68-8, Molecular Formula: C₁₄H₁₁NO) is a heterocyclic compound featuring a benzoxazole core substituted with a methyl group at the 2-position and a phenyl group at the 5-position.[1] This scaffold is of significant interest in materials science due to its fluorescent properties, making it a valuable component in the development of organic light-emitting diodes (OLEDs).[2] Furthermore, the benzoxazole moiety is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities.[3] Consequently, the efficient and scalable synthesis of derivatives like this compound is a critical objective for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this compound:
-
Direct Condensation/Cyclization: A classical approach involving the formation of the benzoxazole ring from a precursor that already contains the requisite phenyl substituent.
-
Post-Cyclization Cross-Coupling: A modern, modular approach where the phenyl group is introduced onto a pre-formed 2-methylbenzoxazole core using palladium-catalyzed cross-coupling chemistry.
We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these routes to empower researchers, scientists, and drug development professionals to select the most suitable method for their specific needs.
Route 1: Direct Condensation of 2-Amino-4-phenylphenol
This strategy represents the most convergent and traditional approach. It relies on the acid-catalyzed condensation of 2-amino-4-phenylphenol with an acetylating agent, which undergoes an intramolecular cyclization and dehydration to form the benzoxazole ring.
Mechanistic Principle
The reaction typically proceeds in two key stages. First, the primary amine of the 2-aminophenol nucleophilically attacks the carbonyl carbon of the acetylating agent (e.g., acetic acid or acetic anhydride) to form an N-acylated intermediate. Second, under acidic conditions, the phenolic oxygen attacks the amide carbonyl, leading to a cyclization event. Subsequent dehydration of the resulting heterocyclic intermediate yields the aromatic benzoxazole ring. Polyphosphoric acid (PPA) is often used as it serves as both a catalyst and a solvent, facilitating the high temperatures required for the dehydration step.[4]
Caption: Workflow for the Direct Condensation Synthesis.
Experimental Protocol
Materials:
-
2-Amino-4-phenylphenol (1.0 eq)
-
Glacial Acetic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution (10% w/v)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-phenylphenol (1.0 eq) and glacial acetic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture is stirrable (approx. 10 times the weight of the aminophenol).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to approximately 80 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding 10% aqueous sodium bicarbonate until the pH is ~7-8. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
For further purification, dissolve the crude product in ethyl acetate, wash with brine, and dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Discussion
-
Advantages: This route is highly atom-economical and typically involves a single synthetic step from a key intermediate. The starting materials are relatively inexpensive, making it suitable for larger-scale synthesis.
-
Disadvantages: The primary drawback is the harsh reaction conditions, requiring high temperatures and a strong, viscous acid (PPA), which can be difficult to handle and work with.[4] The substrate scope may be limited, as functional groups sensitive to strong acid and high heat are not tolerated. The availability and synthesis of the starting material, 2-amino-4-phenylphenol, is a critical consideration for the overall efficiency of this pathway.
Route 2: Post-Cyclization Suzuki-Miyaura Cross-Coupling
This modern strategy involves first synthesizing a halogenated 2-methylbenzoxazole core, followed by a palladium-catalyzed Suzuki-Miyaura reaction to introduce the phenyl group. This modular approach offers greater flexibility and generally proceeds under milder conditions.
Mechanistic Principle
The synthesis is a two-stage process:
-
Benzoxazole Formation: 5-Bromo-2-methylbenzoxazole is first synthesized via the condensation of 2-amino-4-bromophenol and an acetylating agent, similar to Route 1 but starting with a different aminophenol.
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[5] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-methylbenzoxazole, forming a Pd(II) complex.
-
Transmetalation: The phenyl group is transferred from the organoboron reagent (phenylboronic acid), which is activated by a base, to the palladium center.
-
Reductive Elimination: The two organic ligands (the benzoxazole and phenyl groups) are coupled, forming the final product and regenerating the Pd(0) catalyst.[6]
-
Caption: Simplified Catalytic Cycle of the Suzuki Reaction.
Experimental Protocol
Step A: Synthesis of 5-Bromo-2-methylbenzoxazole
-
This step is analogous to the protocol in Route 1, using 2-amino-4-bromophenol as the starting material.
Step B: Suzuki-Miyaura Coupling Materials:
-
5-Bromo-2-methylbenzoxazole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylbenzoxazole (1.0 eq), phenylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Discussion
-
Advantages: This route offers excellent functional group tolerance and generally proceeds under much milder conditions than the PPA-mediated cyclization. It is highly modular, allowing for the synthesis of a wide array of 5-aryl benzoxazole derivatives by simply changing the boronic acid coupling partner.[7]
-
Disadvantages: The overall synthesis is longer, involving two distinct steps. The use of an expensive and potentially toxic palladium catalyst is a major drawback, particularly for large-scale production.[8] Furthermore, residual palladium must be carefully removed from the final product, especially if it is intended for pharmaceutical applications. The synthesis and purification of the organoboron reagent is an additional consideration.
Comparative Analysis
| Feature | Route 1: Direct Condensation | Route 2: Post-Cyclization Suzuki Coupling |
| Number of Steps | 1 (from 2-amino-4-phenylphenol) | 2 (from 2-amino-4-bromophenol) |
| Reaction Conditions | Harsh (140-150 °C, strong acid) | Mild (90-100 °C, basic/neutral) |
| Key Reagents | Polyphosphoric Acid | Palladium Catalyst, Boronic Acid, Base |
| Cost & Toxicity | Inexpensive reagents, but PPA is corrosive. | Expensive and toxic Palladium catalyst. |
| Atom Economy | High | Moderate (generates stoichiometric salt waste) |
| Modularity/Flexibility | Low (specific to the phenyl substituent) | High (many boronic acids are available) |
| Work-up & Purification | Difficult (viscous PPA), often requires recrystallization. | Requires extraction and column chromatography. |
| Ideal Application | Large-scale synthesis of the specific target compound. | R&D, library synthesis, discovery chemistry. |
Conclusion and Senior Scientist's Recommendation
Both the direct condensation and the post-cyclization cross-coupling routes are viable and effective methods for synthesizing this compound. The choice between them is not one of absolute superiority but is dictated by the specific goals of the research program.
Route 1 (Direct Condensation) is the preferred method for large-scale, cost-effective production of this specific molecule, provided the challenges of handling high-temperature reactions with polyphosphoric acid can be managed. Its convergence and high atom economy are significant advantages.
Route 2 (Suzuki-Miyaura Coupling) is unquestionably the superior choice for medicinal chemistry programs and discovery research. Its modularity allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. The milder conditions ensure compatibility with a broader range of functional groups, which is a critical feature when building complex molecules.
Emerging green chemistry methodologies, such as the use of heterogeneous, reusable nanocatalysts for condensation reactions, may offer a future compromise, combining the directness of Route 1 with milder, more sustainable conditions.[3][9][10] For now, a careful evaluation of project scale, budget, and the need for chemical diversity should guide the synthetic chemist's choice.
References
- 1. weylchem.com [weylchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Methyl-2-phenylbenzoxazole | 7420-86-2 | Benchchem [benchchem.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ckthakurcollege.net [ckthakurcollege.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of 2-Methyl-5-phenylbenzoxazole in OLED Devices
This guide provides an in-depth analysis of 2-Methyl-5-phenylbenzoxazole, a versatile fluorescent compound, and benchmarks its performance within Organic Light-Emitting Diode (OLED) device architectures.[1] We will explore its potential as both an emissive dopant and a host material, comparing it against established industry standards. This document is intended for researchers and material scientists dedicated to advancing display and lighting technologies.
Introduction: The Quest for Superior OLED Materials
Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in displays and are poised to revolutionize solid-state lighting due to their high contrast, wide viewing angles, and design flexibility.[2][3] The performance of an OLED is fundamentally dictated by the organic materials employed within its multi-layered structure.[4] At the heart of the device is the Emissive Layer (EML), where injected electrons and holes recombine to form excitons, which then decay radiatively to produce light.[2]
The EML typically consists of a host material doped with a small percentage of an emissive material (dopant). The host facilitates charge transport and energy transfer to the dopant, which then emits light of a specific color.[5] Therefore, the selection of both host and dopant is critical for achieving high efficiency, long operational lifetime, and desired color purity.[6]
This guide focuses on this compound (CAS: 61931-68-8), a compound noted for its excellent fluorescence and stability.[1][7] Its molecular structure, featuring a benzoxazole core with methyl and phenyl substitutions, suggests potential for strong blue emission and good charge transport characteristics. We will outline a comprehensive benchmarking strategy to objectively evaluate its performance against current standards.
Understanding this compound
Molecular Structure and Properties:
-
Molecular Weight: 209.25 g/mol [1]
-
Key Features: The 2-phenylbenzoxazole scaffold is known for its high stability and strong fluorescence efficiency, making it a promising candidate for optoelectronic applications.[7][10] The methyl group at the 2-position can influence the material's solubility and film-forming properties.
Synthesis Pathway:
The synthesis of 2-substituted benzoxazoles is well-established. A common and efficient method involves the condensation of 2-aminophenols with corresponding aldehydes or carboxylic acids.[11] For this compound, a plausible route involves the reaction of an appropriately substituted 2-aminophenol with acetic anhydride or a similar acetyl source.
Caption: A generalized synthetic workflow for this compound.
Benchmarking Methodology: A Framework for Evaluation
To provide a robust comparison, we will evaluate this compound in two distinct roles: as a blue fluorescent emitter and as a host for a phosphorescent dopant. The performance will be assessed based on key industry-standard metrics.[6]
Key Performance Indicators (KPIs):
-
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected. This is a primary measure of a device's efficiency.[6]
-
Luminance (cd/m²): The intensity of light emitted per unit area, indicating the brightness of the device.[6]
-
Turn-on Voltage (V): The voltage at which the device begins to emit a measurable amount of light (typically defined at 1 cd/m²). Lower turn-on voltage is desirable for lower power consumption.
-
Color Purity (CIE 1931 Coordinates): The x,y coordinates on the CIE color space, which define the exact color of the emitted light. For deep blue emitters, a low y-coordinate (e.g., < 0.10) is crucial for wide color gamut displays.[12][13]
-
Operational Lifetime (LT₅₀): The time it takes for the device's luminance to decay to 50% of its initial value under constant current operation. This is a critical measure of stability and durability.[6]
Experimental Workflow
The evaluation process follows a standardized workflow from material preparation to final device analysis. This ensures reproducibility and allows for direct comparison between different device configurations.
Caption: Standardized workflow for OLED fabrication and testing.
Comparative Analysis: Device Architectures and Protocols
We propose fabricating multilayered heterojunction OLEDs using vacuum thermal evaporation, a standard technique for producing high-quality small-molecule devices.[14][15][16] The general device structure is as follows:
Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
This architecture is designed to optimize charge injection, transport, and confinement within the EML, which are essential for achieving high efficiency.[14]
Scenario 1: this compound as a Blue Emitter
In this scenario, we evaluate the compound as a fluorescent dopant. Its performance will be compared against a well-known blue fluorescent emitter, such as an arylamine-based dopant.
Device Structures:
-
Device A (Test): ITO / TAPC (40 nm) / mCP (10 nm) / mCP: 10% this compound (30 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)
-
Device B (Control): ITO / TAPC (40 nm) / mCP (10 nm) / mCP: 10% Standard Blue Dopant (30 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)
Causality Behind Material Choices:
-
TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane): A standard HTL material with high hole mobility and a deep highest occupied molecular orbital (HOMO) level, ensuring efficient hole injection into the EML.
-
mCP (1,3-Bis(N-carbazolyl)benzene): A common host material with a wide energy bandgap and high triplet energy, suitable for confining excitons on the fluorescent dopant.[17]
-
TmPyPB (1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene): An efficient ETL material that facilitates electron transport and blocks holes from leaking out of the EML.
-
LiF/Al: A standard cathode structure that provides efficient electron injection.[13]
Expected Performance Comparison (Hypothetical Data):
| Metric | Device A (this compound) | Device B (Standard Blue Dopant) |
| Max EQE (%) | 4.5 - 5.5% | ~5.0% |
| Luminance @ 5V (cd/m²) | ~1200 | ~1100 |
| Turn-on Voltage (V) | 3.2 V | 3.4 V |
| CIE Coordinates (x, y) | (0.15, 0.08) | (0.14, 0.09) |
| LT₅₀ @ 500 cd/m² (hours) | > 1500 | ~1200 |
This comparison will reveal if this compound offers advantages in efficiency, color purity, or, critically, operational stability over established fluorescent emitters.
Scenario 2: this compound as a Host Material
Here, we assess its capability as a host for a green phosphorescent emitter, such as Ir(ppy)₃. Its performance will be benchmarked against CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl), a classic phosphorescent host.[5]
Device Structures:
-
Device C (Test): ITO / TAPC (40 nm) / This compound: 6% Ir(ppy)₃ (30 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)
-
Device D (Control): ITO / TAPC (40 nm) / CBP: 6% Ir(ppy)₃ (30 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)
Causality Behind Experimental Design:
-
A successful phosphorescent host must have a triplet energy level higher than that of the dopant to ensure efficient energy transfer and prevent back-transfer. The benzoxazole structure suggests a potentially high triplet energy.
-
The host material should also possess good ambipolar charge transport properties (transporting both holes and electrons) to ensure the recombination zone is wide and centered within the EML.[5] Comparing against the well-characterized CBP will determine if this compound offers a balanced charge transport.
Caption: Energy transfer pathway in a phosphorescent OLED.
Expected Performance Comparison (Hypothetical Data):
| Metric | Device C (this compound Host) | Device D (CBP Host) |
| Max EQE (%) | 18 - 22% | ~20% |
| Luminance @ 5V (cd/m²) | ~15000 | ~16000 |
| Efficiency Roll-off @ 1000 cd/m² | 15% drop from max EQE | 20% drop from max EQE |
| CIE Coordinates (x, y) | (0.30, 0.61) | (0.30, 0.61) |
| LT₅₀ @ 1000 cd/m² (hours) | > 25000 | ~20000 |
This analysis will determine if this compound can serve as a stable, efficient host, with a particular focus on reducing efficiency roll-off at high brightness—a common challenge in phosphorescent OLEDs.
Experimental Protocols
Protocol 1: OLED Device Fabrication
-
Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/sq) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Substrates are then dried in an oven and treated with UV-ozone for 10 minutes immediately before use to improve the work function and remove organic residues.[16]
-
Organic Layer Deposition: All organic layers are deposited via high-vacuum (<10⁻⁶ Torr) thermal evaporation. The deposition rate is monitored using a quartz crystal microbalance. Typical rates are 1-2 Å/s for organic materials.
-
Cathode Deposition: Following the organic stack, a shadow mask is used to define the cathode area. A thin layer of LiF (1 nm) is deposited at a rate of 0.1 Å/s, followed by a thicker layer of Aluminum (100 nm) at a rate of 5 Å/s.
-
Encapsulation: The completed devices are immediately transferred to a nitrogen-filled glovebox and encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from degradation by moisture and oxygen.[6]
Protocol 2: Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Measurement: The electrical and optical characteristics are measured simultaneously using a source measure unit and a calibrated photodiode.
-
Electroluminescence (EL) Spectra: The emission spectra and CIE coordinates are recorded using a spectroradiometer at a constant driving current (e.g., 10 mA/cm²).
-
External Quantum Efficiency (EQE) Calculation: EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Lifetime Measurement: Devices are driven at a constant DC current corresponding to an initial luminance (e.g., 1000 cd/m²), and the luminance is monitored over time in a controlled environment.
Conclusion and Future Outlook
This guide outlines a systematic approach to benchmarking the performance of this compound in OLEDs. By evaluating it as both a blue emitter and a phosphorescent host against established standards, we can generate a comprehensive dataset to determine its viability for commercial applications.
The inherent stability and strong fluorescence of the phenylbenzoxazole core suggest it could be a promising candidate, particularly for developing long-lasting blue OLEDs, which remain a significant challenge for the display industry.[2][18] If it demonstrates balanced charge transport, it could also serve as a cost-effective and stable host material. The experimental framework described herein provides a clear and scientifically rigorous path to validating the potential of this and other novel materials in the ever-evolving field of organic electronics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. Benchmarking OLED Performance in Low-Temperature Conditions [eureka.patsnap.com]
- 5. ossila.com [ossila.com]
- 6. tailorpixels.com [tailorpixels.com]
- 7. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weylchem.com [weylchem.com]
- 9. This compound | 61931-68-8 | TCI AMERICA [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. ckthakurcollege.net [ckthakurcollege.net]
- 12. mdpi.com [mdpi.com]
- 13. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.rit.edu [repository.rit.edu]
- 15. ukdiss.com [ukdiss.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. ossila.com [ossila.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Photostability of 2-Methyl-5-phenylbenzoxazole and its Analogues: A Guide for Researchers
In the realm of materials science and drug development, the benzoxazole scaffold stands as a privileged structure, renowned for its unique photophysical properties and diverse biological activities. Among its numerous derivatives, 2-Methyl-5-phenylbenzoxazole has garnered significant attention for its applications as a fluorescent probe and a building block in organic light-emitting diodes (OLEDs). However, for these applications to be viable and robust, a critical understanding of the molecule's photostability is paramount. This guide provides a comprehensive comparative analysis of the photostability of this compound and its analogues, offering insights into structure-stability relationships and detailing the experimental protocols necessary for such evaluations.
The Critical Role of Photostability in Benzoxazole Applications
The utility of a chromophore like this compound is intrinsically linked to its ability to withstand prolonged exposure to light without significant degradation. Photodegradation can lead to a loss of fluorescence, a shift in emission spectra, and the formation of potentially harmful byproducts, thereby compromising the performance and safety of the end application. For instance, in super-resolution microscopy, a photostable fluorophore allows for longer imaging times and higher resolution. Similarly, in OLEDs, the longevity of the device is directly dependent on the photostability of the emissive materials. Therefore, a systematic evaluation of the photostability of this compound and the rational design of more robust analogues are crucial for advancing these technologies.
Structural Analogues for Comparative Analysis
To understand the structure-photostability relationship, it is essential to compare this compound with its structural analogues. The selection of these analogues is based on systematic modifications of the core structure to probe the electronic and steric effects on photostability.
Caption: Key structural analogues of this compound for photostability comparison.
A Comparative Overview of Photostability
| Compound | Key Structural Feature | Expected Impact on Photostability | Rationale |
| This compound | Phenyl group at C5, Methyl group at C2 | Baseline | The phenyl group provides some resonance stabilization, while the methyl group is a weak electron-donating group. |
| 2,5-Dimethylbenzoxazole | Methyl group at C5 | Likely decreased | Replacement of the phenyl group with a methyl group reduces the extent of π-conjugation, potentially making the molecule more susceptible to photooxidation. |
| 2-Phenylbenzoxazole | Phenyl group at C2, Hydrogen at C5 | Potentially increased | The phenyl group at the 2-position can participate in excited-state intramolecular proton transfer (ESIPT), a process known to be an efficient non-radiative decay pathway that can enhance photostability.[1] |
| 2-Methyl-5-(4-methoxyphenyl)benzoxazole | Methoxy group on the phenyl ring | Likely increased | The electron-donating methoxy group can delocalize the excited state energy, potentially reducing the likelihood of degradative photochemical reactions. |
Experimental Protocol for Comparative Photostability Assessment
To empirically validate the hypothesized photostability, a rigorous and standardized experimental protocol is necessary. This section outlines a detailed methodology for a comparative photostability study.
I. Sample Preparation
-
Synthesis and Purification: Synthesize this compound and its analogues via established literature methods. Ensure high purity (>99%) of all compounds, as impurities can act as photosensitizers or quenchers, leading to erroneous results.
-
Solvent Selection: Choose a photochemically inert solvent in which all compounds are soluble. Acetonitrile or cyclohexane are common choices. The solvent should not absorb significantly at the irradiation wavelength.
-
Solution Preparation: Prepare solutions of each compound at a concentration that yields an absorbance of approximately 0.1 at the irradiation wavelength in a 1 cm path length cuvette. This ensures that the light penetration is uniform throughout the sample.
II. Irradiation Setup
A controlled irradiation setup is crucial for obtaining reproducible data.
Caption: Experimental workflow for the photostability assessment of benzoxazole derivatives.
III. Irradiation and Monitoring
-
Dark Control: For each compound, prepare an identical sample that is wrapped in aluminum foil to serve as a dark control. This will account for any degradation that is not light-induced.
-
Irradiation: Place the sample and dark control in the thermostatted holder. Irradiate the sample with a filtered xenon arc lamp, which closely mimics the solar spectrum.
-
Data Acquisition: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the sample. The decrease in the absorbance at the λmax is indicative of photodegradation.
-
Kinetic Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus irradiation time. For many photodegradation reactions that follow first-order kinetics, this plot will be linear. The slope of this line is the negative of the apparent first-order rate constant (k).
-
Quantum Yield Determination: The photodegradation quantum yield (Φ) is a more absolute measure of photostability. It is defined as the number of molecules degraded per photon absorbed. To determine Φ, a chemical actinometer with a known quantum yield is irradiated under the same conditions as the sample.
IV. Analysis of Photodegradation Products
-
Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to separate and identify the photodegradation products.
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to determine the molecular weights of the degradation products, which is crucial for elucidating the degradation pathways.
Potential Photodegradation Pathways
The photodegradation of benzoxazole derivatives can proceed through several pathways. Based on studies of related heterocyclic compounds, the following mechanisms are plausible:
-
Photooxidation: The excited state of the benzoxazole can react with molecular oxygen to form reactive oxygen species (ROS), such as singlet oxygen, which can then attack the benzoxazole ring, leading to ring-opening and the formation of smaller, oxygenated products.
-
Photocleavage: The absorption of UV radiation can lead to the homolytic cleavage of bonds within the molecule, particularly the weaker bonds in the oxazole ring. This can result in the formation of radical species that can then undergo further reactions. A potential pathway involves the cleavage of the C-O bond in the oxazole ring.
-
Photoisomerization: While less common for this rigid ring system, photoinduced isomerization could lead to less stable isomers that are more prone to subsequent degradation.
Conclusion
The photostability of this compound and its analogues is a critical parameter that dictates their utility in a variety of applications. While the benzoxazole core is generally considered robust, substitutions on the phenyl and benzoxazole rings can significantly influence their photochemical fate. This guide has provided a framework for a comparative analysis, outlining the key structural analogues for investigation, a detailed experimental protocol for assessing photostability, and a discussion of potential degradation pathways. By systematically applying these methodologies, researchers can gain a deeper understanding of the structure-photostability relationships in this important class of compounds, paving the way for the design of next-generation materials with enhanced performance and longevity.
References
Evaluating the Specificity of 2-Methyl-5-phenylbenzoxazole as a Biological Probe: A Comparative Guide
This guide provides a comprehensive evaluation of the potential specificity of 2-Methyl-5-phenylbenzoxazole. As direct and extensive experimental data for this specific molecule is limited in publicly accessible literature, we will draw upon data from its close structural analog, 2-phenyl-5-methylbenzoxazole, to illustrate the principles and methodologies for assessing its specificity. We will compare its performance with established alternatives and provide detailed experimental protocols for researchers to validate this and other potential probes in their own laboratories.
The Benzoxazole Scaffold: A Double-Edged Sword
The benzoxazole core is a recurring motif in numerous biologically active compounds, demonstrating a vast spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] This broad activity underscores the "privileged" nature of the scaffold but also serves as a critical warning for its use as a selective probe. A key consideration is that minor substitutions on the benzoxazole ring can significantly alter biological activity and target preference.[7] Therefore, rigorous experimental validation is paramount.
One of the most well-characterized activities of 2-phenylbenzoxazole derivatives is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[8] This provides a concrete biological target to anchor our evaluation of specificity.
Primary Target Analysis: Tyrosinase Inhibition
Recent studies have highlighted the potential of 2-phenyl-5-methylbenzoxazole derivatives as potent inhibitors of mushroom tyrosinase. This provides a strong, quantifiable on-target activity that can be thoroughly investigated.
Mechanism of Action and Potency
Kinetic studies have shown that these compounds can act as competitive inhibitors of tyrosinase, suggesting they bind to the enzyme's active site and compete with the natural substrate, L-DOPA.[9] The potency of these compounds is highly dependent on the substitution pattern on the 2-phenyl ring. For instance, a derivative of 2-phenyl-5-methylbenzoxazole bearing a 2,4-dihydroxyphenyl substituent has been reported to exhibit a half-maximal inhibitory concentration (IC50) in the low micromolar range.[9]
Comparative Performance with Alternative Probes
To contextualize the performance of a potential probe, it is essential to compare it against well-established alternatives. In the case of tyrosinase inhibition, kojic acid is a widely used reference compound.
| Compound/Probe | Target | IC50 (µM) | Notes |
| 2-phenyl-5-methylbenzoxazole derivative (with 2,4-dihydroxyphenyl ring) | Mushroom Tyrosinase | 3.50 ± 0.07 | Demonstrates potent enzymatic inhibition.[9] |
| Kojic Acid | Mushroom Tyrosinase | ~20-50 (Varies by study) | A well-established, commercially available tyrosinase inhibitor. Often used as a positive control in screening assays.[10][11] |
| Hydroquinone | Tyrosinase | ~37 | A common depigmenting agent, but with noted cytotoxicity.[11] |
This table clearly positions the 2-phenyl-5-methylbenzoxazole derivative as a highly potent tyrosinase inhibitor, warranting further investigation into its specificity.
Evaluating Off-Target Activities: The "Privileged Scaffold" Problem
The primary concern for any probe derived from a privileged scaffold is its potential to interact with multiple, unrelated protein targets. Benzoxazole derivatives have been reported to exhibit a wide array of biological effects, which are likely mediated by different protein targets.
Known Off-Target Activities of Benzoxazoles:
-
Kinase Inhibition: Certain benzoxazole derivatives have been shown to inhibit various protein kinases, including VEGFR-2, c-Met, Akt, and IGF1R β.[12][13] This is a significant concern, as kinases are a large and diverse family of enzymes involved in countless cellular processes.
-
Anticancer Activity: The anticancer effects of some benzoxazoles are attributed to the inhibition of topoisomerases I and II, enzymes critical for DNA replication.[12]
-
Antimicrobial and Anti-inflammatory Effects: These activities suggest interactions with various targets within microorganisms and the immune system.[7]
The following diagram illustrates the workflow for a comprehensive evaluation of a probe's specificity, starting from a primary target and expanding to assess off-target effects.
Caption: Workflow for evaluating the specificity of a biological probe.
Experimental Protocols for Probe Validation
To ensure scientific integrity, every protocol should be self-validating. The following are detailed, step-by-step methodologies for key experiments to evaluate the specificity of a probe like this compound.
Mushroom Tyrosinase Inhibition Assay
This biochemical assay directly measures the ability of the probe to inhibit its primary target enzyme.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored compound that can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of dopachrome formation.[14]
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
Test compound (this compound) and positive control (Kojic Acid) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 1000 units/mL stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a 10 mM L-DOPA solution in phosphate buffer. Prepare fresh.
-
Prepare a stock solution of the test compound and kojic acid in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 40 µL of phosphate buffer + 20 µL of test compound dilution + 20 µL of tyrosinase solution.
-
Positive Control Wells: 40 µL of phosphate buffer + 20 µL of kojic acid dilution + 20 µL of tyrosinase solution.
-
Negative Control Well (100% activity): 60 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank Well: 80 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells. The final volume in each well will be 100 µL.
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time graph).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a probe directly binds to its intended target within intact cells.[15][16]
Principle: When a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the probe, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the probe indicates direct binding.[17]
Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol (Western Blot-based):
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentrations of the probe or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Harvesting and Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.
-
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification:
-
Carefully collect the supernatant (soluble protein fraction).
-
Quantify the total protein concentration (e.g., using a BCA assay).
-
Analyze the amount of the specific target protein in the soluble fraction by Western Blot using a target-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment condition, plot the percentage of soluble protein remaining against the temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the probe-treated samples compared to the vehicle control confirms target engagement.
-
MTT Cell Viability Assay
This assay is crucial for assessing the general cytotoxicity of the probe and determining a suitable concentration range for cell-based experiments where cell health is important.[18][19][20]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, until a purple precipitate is visible in the cells.
-
Solubilization: Carefully aspirate the medium and add 150 µL of an MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (with a reference wavelength of ~630 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot the results to determine the CC50 (concentration that causes 50% cytotoxicity).
Conclusion and Recommendations
The evaluation of this compound as a biological probe reveals a complex profile. Based on data from its close analog, it is a potent inhibitor of tyrosinase, a well-defined biological target. However, its "privileged scaffold" nature strongly suggests a high likelihood of off-target activities, a notion supported by the broad biological effects reported for the benzoxazole class, including kinase and topoisomerase inhibition.[6][12][13]
Therefore, this compound should not be used as a specific probe for tyrosinase or any other single target without extensive and rigorous validation. Researchers intending to use this compound should, at a minimum:
-
Confirm On-Target Potency: Validate its IC50 against the intended target using a biochemical assay.
-
Verify Cellular Target Engagement: Employ a method like CETSA to confirm that the compound interacts with the target protein in a cellular context.
-
Assess Selectivity: Profile the compound against a broad panel of relevant off-targets, particularly a kinase panel, given the known activity of this scaffold class.
-
Determine the Therapeutic Window: Measure its general cytotoxicity to distinguish target-specific effects from non-specific toxicity.
Without such comprehensive profiling, any data generated using this compound as a "specific" probe would be subject to a high degree of uncertainty. The true value of this and other privileged scaffolds may lie not in their use as highly specific probes, but as starting points for medicinal chemistry campaigns to develop more selective and potent modulators of biological activity.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Biological Evaluation of Human Tyrosinase Inhibitors from the Fruit of Xanthium strumarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theoretical Exploring of a Molecular Mechanism for Melanin Inhibitory Activity of Calycosin in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. broadpharm.com [broadpharm.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An Inter-laboratory Comparison for the Characterization of 2-Methyl-5-phenylbenzoxazole: A Guide for Robust and Reproducible Analysis
Abstract
This guide presents a comprehensive framework for an inter-laboratory comparison of the analytical characterization of 2-Methyl-5-phenylbenzoxazole, a versatile heterocyclic compound with significant applications in materials science and pharmaceutical development.[1] Recognizing the critical need for standardized and reproducible data in scientific research and industrial quality control, this document outlines a detailed protocol for a collaborative study. We delve into the rationale behind the selection of analytical techniques, provide step-by-step experimental procedures, and present a model for data comparison and interpretation. This guide is intended for researchers, scientists, and drug development professionals to foster best practices in the characterization of novel chemical entities, ensuring data integrity and comparability across different laboratories.
Introduction: The Importance of Rigorous Characterization
This compound (C₁₄H₁₁NO, MW: 209.25 g/mol ) is a fluorescent compound with a growing range of applications, including as a building block for organic light-emitting diodes (OLEDs), a fluorescent dye in biological imaging, and an intermediate in the synthesis of pharmaceuticals.[1] Given its diverse applications, the precise and accurate determination of its physicochemical properties is paramount for ensuring product quality, performance, and safety.
Discrepancies in analytical results between laboratories can arise from variations in instrumentation, methodologies, and operator expertise. An inter-laboratory comparison, also known as a round-robin test, is a powerful tool to assess the reproducibility of analytical methods, identify potential sources of error, and establish consensus values for material properties.[2] This guide proposes a hypothetical inter-laboratory study designed to evaluate the common analytical techniques used to characterize this compound.
Design of the Inter-laboratory Study
The proposed study involves the distribution of a homogenous batch of this compound, synthesized and characterized by a reference laboratory, to a consortium of participating laboratories. Each laboratory will be tasked with performing a series of analyses using their own equipment and standard operating procedures, alongside the recommended protocols detailed in this guide.
Key Objectives:
-
To assess the intra- and inter-laboratory variability of common analytical techniques for the characterization of this compound.
-
To identify the most robust and reproducible methods for purity determination, structural elucidation, and thermal analysis.
-
To establish a set of best practices for the analytical characterization of this compound.
-
To provide a reference dataset for future analytical work on this compound and related compounds.
Study Workflow
The overall workflow of the inter-laboratory comparison is depicted in the diagram below. This structured approach ensures a systematic and coordinated effort among all participating laboratories.
Caption: Workflow of the proposed inter-laboratory comparison study.
Analytical Methodologies
Participating laboratories are requested to perform the following analyses. While adherence to internal, validated Standard Operating Procedures (SOPs) is expected, the following protocols are provided as a guideline to promote consistency. For method validation, principles outlined by the International Council for Harmonisation (ICH) should be followed.[3][4]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for assessing the purity of organic compounds due to its high resolution and sensitivity. A reverse-phase method is proposed, as it is well-suited for the separation of moderately polar compounds like this compound.[5][6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm (based on the expected UV absorbance of the benzoxazole chromophore).
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the purity of the sample by the area normalization method. Report the retention time of the main peak and the area percentage of all detected impurities.
Identification and Structural Confirmation
Rationale: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure of this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Report the chemical shifts (δ) in ppm relative to tetramethylsilane (TMS), the multiplicity (e.g., s, d, t, m), the integration values, and the coupling constants (J) in Hz.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Report the chemical shifts (δ) in ppm.
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique will confirm the presence of key structural features of this compound, such as the C=N and C-O-C bonds of the oxazole ring and the aromatic C-H bonds.[7]
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Report the frequencies (in cm⁻¹) of the major absorption bands and their corresponding functional group assignments.
Thermal Properties Analysis
Rationale: The thermal stability and melting behavior of a compound are critical parameters, particularly for applications in materials science and for assessing its solid-state properties. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information on these properties.[8][9][10]
Experimental Protocol:
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.
-
DSC Analysis:
-
Heat the sample from ambient temperature to 100 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Report the onset temperature of melting and the peak melting temperature (°C).
-
-
TGA Analysis:
-
Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Report the onset temperature of decomposition and the percentage of weight loss at different temperature intervals.
-
Data Comparison and Interpretation
To facilitate a meaningful comparison of the results from different laboratories, the data should be compiled and analyzed statistically. The following tables provide a template for summarizing the key analytical data.
Table 1: Comparison of HPLC Purity and Retention Time
| Laboratory ID | Retention Time (min) | Purity (%) |
| Lab A | 6.25 | 99.87 |
| Lab B | 6.31 | 99.91 |
| Lab C | 6.22 | 99.85 |
| Mean | 6.26 | 99.88 |
| Std. Dev. | 0.045 | 0.031 |
Table 2: Comparison of Melting Point by DSC
| Laboratory ID | Onset Melting Point (°C) | Peak Melting Point (°C) |
| Lab A | 63.5 | 64.8 |
| Lab B | 63.8 | 65.1 |
| Lab C | 63.2 | 64.5 |
| Mean | 63.5 | 64.8 |
| Std. Dev. | 0.30 | 0.30 |
Table 3: Comparison of Onset of Decomposition by TGA
| Laboratory ID | Onset of Decomposition (°C) |
| Lab A | 285.4 |
| Lab B | 288.1 |
| Lab C | 286.9 |
| Mean | 286.8 |
| Std. Dev. | 1.35 |
A statistical analysis, such as the calculation of Z-scores, can be employed to provide a standardized measure of each laboratory's performance relative to the consensus values.[2]
Conclusion and Recommendations
This guide provides a framework for a collaborative inter-laboratory study on the characterization of this compound. By following standardized, yet flexible, protocols and engaging in a comparative analysis of the results, the scientific community can enhance the reliability and reproducibility of analytical data for this important compound. The successful implementation of such a study will not only establish robust analytical methods but also foster a culture of quality and collaboration in research and development. It is recommended that participating laboratories adhere to good documentation practices and ensure their instruments are properly calibrated using certified reference materials where applicable.[11][12][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchmark-intl.com [benchmark-intl.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Benzoxazole, 2-methyl-5-phenyl- | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. esisresearch.org [esisresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reference materials for emerging and legacy organic contaminants | NIST [nist.gov]
- 12. Organic Compounds in Human Serum, Milk, and Urine | NIST [nist.gov]
- 13. Standard reference materials (SRMs) for determination of organic contaminants in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Batch-to-Batch Consistency of 2-Methyl-5-phenylbenzoxazole
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This begins at the most fundamental level: the quality and consistency of the chemical reagents we employ. 2-Methyl-5-phenylbenzoxazole, a heterocyclic compound with significant applications in medicinal chemistry and materials science, is no exception.[1][2] Inconsistent batch quality can lead to misleading biological data, failed experiments, and costly delays in development pipelines.
This guide provides an in-depth assessment of the batch-to-batch consistency of synthesized this compound. We will explore a common synthetic route, outline a rigorous analytical workflow for quality control, and compare the typical purity profiles of in-house synthesized batches against commercially available alternatives.
The Critical Role of Purity in Benzoxazole Chemistry
Benzoxazole derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The precise three-dimensional structure and electronic properties of these molecules dictate their interaction with biological targets. Even minor impurities can alter these properties, leading to off-target effects or a reduction in potency. Therefore, ensuring high purity and consistent batch quality is not merely a matter of good laboratory practice; it is a prerequisite for reliable and translatable research.
Synthesis of this compound: A Common Approach
A prevalent and established method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol derivative with a carboxylic acid or its anhydride, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[6][7][8] For the synthesis of this compound, the key starting materials are 2-amino-4-phenylphenol and acetic anhydride.
The reaction proceeds via the acylation of the amino group of 2-amino-4-phenylphenol by acetic anhydride, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. PPA serves as both a catalyst and a solvent, promoting the necessary dehydration at elevated temperatures.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis.
Materials:
-
2-amino-4-phenylphenol
-
Acetic Anhydride
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-phenylphenol (1 equivalent) and acetic anhydride (1.2 equivalents).
-
Carefully add polyphosphoric acid to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 130-140°C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Assessing Batch-to-Batch Consistency: A Multi-pronged Analytical Approach
To ensure the reliability of downstream applications, a comprehensive analytical workflow is essential to characterize each batch of synthesized this compound. This workflow should not only confirm the identity and purity of the target compound but also identify and quantify any potential impurities.
Caption: Analytical workflow for batch consistency assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and impurity profiling. A well-developed reversed-phase HPLC method can separate the target compound from unreacted starting materials, intermediates, and side-products.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a known concentration of the synthesized batch in the mobile phase.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. The impurity profile is established by identifying and quantifying all other peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal structural confirmation of the synthesized molecule. Both ¹H and ¹³C NMR are crucial for a complete characterization.
Experimental Protocol: NMR Analysis
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, should be consistent with the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of this compound (C₁₄H₁₁NO, MW: 209.24).
Comparative Analysis: In-House Synthesis vs. Commercial Batches
A critical aspect of quality assessment is to compare the purity of in-house synthesized batches with commercially available alternatives. This provides a benchmark for the success of the synthesis and purification protocol.
| Source | Batch ID | Stated Purity | Observed Purity (HPLC Area %) | Major Impurity 1 (Relative Retention Time) | Major Impurity 2 (Relative Retention Time) |
| In-House Synthesis | SYN-001 | N/A | 98.5% | 0.85 (Likely 2-amino-4-phenylphenol) | 1.15 (Unidentified) |
| In-House Synthesis | SYN-002 | N/A | 99.2% | 0.86 (Likely 2-amino-4-phenylphenol) | Not Detected |
| Commercial Supplier A | COM-A-001 | ≥98%[3] | 98.9% | 0.92 (Unidentified) | 1.08 (Unidentified) |
| Commercial Supplier B | COM-B-001 | ≥97% | 97.8% | Not Detected | Not Detected |
Note: The data in this table is illustrative.
This comparative data highlights that a well-executed in-house synthesis can produce material of comparable or even higher purity than some commercial sources. However, it also underscores the importance of rigorous purification to remove unreacted starting materials.
Potential Impurities and Side Reactions
A thorough understanding of potential impurities is crucial for developing effective purification strategies and for interpreting analytical data. In the synthesis of this compound, potential impurities include:
-
Unreacted 2-amino-4-phenylphenol: This is a common impurity if the reaction does not go to completion.
-
Diacylated byproduct: The phenolic hydroxyl group of 2-amino-4-phenylphenol can also be acylated by acetic anhydride, leading to a diacylated intermediate that may not cyclize efficiently.
-
Products of PPA-mediated side reactions: At high temperatures, PPA can promote various side reactions, leading to polymeric or rearranged byproducts.[9]
-
Hydrolysis product: Although less likely under the reaction conditions, the benzoxazole ring can be susceptible to hydrolysis, especially during aqueous workup.[10]
Alternative Synthetic Approaches: A Nod to Green Chemistry
While the PPA-mediated synthesis is robust, there is a growing emphasis on developing more environmentally friendly synthetic methods. Several "green" alternatives for benzoxazole synthesis have been reported, which can also be considered for producing high-purity this compound. These methods often offer advantages such as milder reaction conditions, the use of reusable catalysts, and reduced waste generation.[4] Comparing a batch synthesized via a green route to the traditional PPA method can be a valuable exercise in process optimization.
| Synthetic Method | Typical Yield | Purity Profile | Environmental Considerations |
| PPA-mediated | Good to Excellent | Generally high, but can contain PPA-related impurities. | Harsh acidic conditions, high temperatures, difficult workup. |
| Catalytic (e.g., Nanoparticles) [4] | Excellent | Often very high due to catalyst selectivity. | Milder conditions, reusable catalyst, often aqueous media. |
Conclusion: A Commitment to Quality
The batch-to-batch consistency of this compound is not a trivial matter. It is a cornerstone of reproducible research in drug discovery and materials science. By implementing a robust synthetic protocol and a comprehensive analytical workflow, researchers can ensure the quality and reliability of their starting materials. This guide provides a framework for achieving this consistency, empowering scientists to have greater confidence in their experimental outcomes. The comparison with commercial sources further reinforces the importance of in-house quality control, as not all commercially available reagents may meet the stringent purity requirements of sensitive applications. Ultimately, a commitment to the quality of our chemical tools is a commitment to the integrity of our scientific endeavors.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckthakurcollege.net [ckthakurcollege.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-phenylbenzoxazole
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-5-phenylbenzoxazole, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is essential to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] This hazard profile dictates the stringent precautions that must be taken during its handling and disposal.
Key Hazard Information:
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [2][3][4] |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1] |
This information underscores the necessity of appropriate personal protective equipment (PPE) and careful handling to prevent exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound. This procedure is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant outcome.
1. Personal Protective Equipment (PPE):
Given the hazardous nature of this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against accidental splashes or dust.
-
Lab Coat: A long-sleeved lab coat provides a barrier against contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a respirator should be used.
2. Waste Segregation and Containment:
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, dedicated hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name "this compound" and the associated hazards (e.g., "Toxic").
3. Decontamination of Work Surfaces and Equipment:
Thorough decontamination of any surfaces or equipment that have come into contact with this compound is crucial to prevent cross-contamination and accidental exposure.
-
Cleaning Procedure: The most common method for chemical decontamination is to carefully wipe down surfaces and equipment with soap and water using disposable towels.[5] For solid chemical residues, it is important to avoid aerosolizing dust particles during cleaning.[5]
-
Disposal of Cleaning Materials: All contaminated cleaning materials, such as paper towels, must be disposed of as hazardous waste in the designated container.[5]
4. Spill Management:
In the event of a spill, immediate and appropriate action is required to mitigate the hazard.
-
Containment: The first step is to contain the spill to prevent it from spreading.[6]
-
Cleanup: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container.[7] To minimize dust, you may wet the material with a suitable solvent before sweeping.[5]
-
Decontamination: After the bulk of the spill has been cleaned up, the area should be decontaminated as described above.[8]
5. Final Disposal:
The ultimate disposal of the hazardous waste container must be conducted in accordance with all applicable federal, state, and local regulations.
-
Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] Generators of hazardous waste are responsible for its safe management from "cradle-to-grave."[10]
-
Approved Waste Disposal Facility: The sealed and labeled hazardous waste container must be transferred to an approved hazardous waste treatment, storage, and disposal facility (TSDF).[2][3][11] This is often coordinated through your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 61931-68-8 Name: this compound [xixisys.com]
- 2. This compound | 61931-68-8 | TCI Deutschland GmbH [tcichemicals.com]
- 3. This compound | 61931-68-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 61931-68-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. westlab.com [westlab.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. acs.org [acs.org]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-5-phenylbenzoxazole
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methyl-5-phenylbenzoxazole (CAS RN: 61931-68-8). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound by establishing a comprehensive personal protective equipment (PPE) plan grounded in authoritative safety data.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is a solid, crystalline powder that presents multiple health hazards requiring stringent control measures.[1] Understanding the nature of these risks is fundamental to appreciating the necessity of the prescribed PPE.
-
Acute Toxicity (Oral): The compound is classified as "Toxic if swallowed" (H301).[1][2] This means accidental ingestion of even small amounts can cause serious illness or death. This risk pathway underscores the importance of preventing hand-to-mouth contamination, which is achieved through proper glove use and strict hygiene practices.[2]
-
Skin and Eye Irritation: Direct contact causes skin irritation (H315) and serious eye irritation (H319).[2] The fine, powdered nature of the solid increases the risk of contact with exposed skin and eyes. Therefore, comprehensive barrier protection for the skin and eyes is not merely a recommendation but a critical requirement.
-
Respiratory Irritation: As a dust, this compound may cause respiratory irritation (H335).[1][2] Inhalation of airborne particles can lead to irritation of the nose, throat, and lungs. This necessitates the use of respiratory protection and engineering controls like ventilation to minimize the generation and inhalation of dust.[3][4]
The primary objective of the following PPE protocol is to establish multiple barriers between the researcher and the chemical, mitigating these risks through a systematic and validated approach.
Core PPE Requirements: Your First Line of Defense
Selection of appropriate PPE is the cornerstone of safe chemical handling. The following equipment is mandatory when working with this compound.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Primary Protection: Wear tightly fitting safety goggles with side-shields that conform to European Standard EN 166 or NIOSH standards in the US.[2] Standard safety glasses do not provide an adequate seal against fine dust.
-
Secondary Protection: When there is a significant risk of splashing or dust generation (e.g., during bulk transfers or spill clean-up), a face shield must be worn in addition to safety goggles.[1][3]
Hand Protection
Protective gloves are essential to prevent skin irritation and to mitigate the risk of accidental ingestion through contamination.[2][3][5]
-
Glove Type: Nitrile gloves are recommended for handling this compound in solid form and for incidental contact.[6] They provide excellent resistance to a wide range of chemicals and are a suitable alternative for individuals with latex allergies.[7]
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[2] If direct contact with the chemical occurs, or if gloves are compromised, they must be removed immediately and replaced. Never reuse disposable gloves.
Table 1: Glove Selection Guide for Associated Laboratory Solvents While handling the solid powder is the primary concern, it is often used in solution. This table provides guidance for common solvents. Always consult the glove manufacturer's specific chemical resistance chart for detailed breakthrough times.
| Chemical Name | Recommended Glove Type | General Guidance |
| This compound (Solid) | Nitrile (≥8 mil) | Excellent for incidental contact. Double-gloving is recommended for extended handling. |
| Acetone | Butyl Rubber, Viton™ | Nitrile gloves provide poor resistance to acetone; avoid prolonged contact.[8] |
| Toluene | Viton™, Polyvinyl Alcohol (PVA) | Nitrile gloves offer limited protection for short-term use only.[6][9] |
| Dimethyl Sulfoxide (DMSO) | Butyl Rubber, Neoprene | Use gloves specifically rated for DMSO, as it can facilitate skin absorption of other chemicals.[6] |
| Ethanol / Isopropanol | Nitrile, Latex, Neoprene | Good resistance for general use.[7] |
Respiratory Protection
Engineering controls, such as working within a certified chemical fume hood or using local exhaust ventilation, are the primary methods for controlling exposure to airborne dust.[3][4][5] When these controls are not sufficient or during emergency situations, respiratory protection is required.
-
Required Respirator: A NIOSH-approved N95 dust mask or equivalent particulate respirator is the minimum requirement when handling the powder outside of a fume hood.[1][4]
-
Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested to ensure an adequate seal.
Body Protection
A clean, buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination.[2][3] For tasks with a higher risk of contamination, consider using a chemical-resistant apron over the lab coat.
Operational Plan: From Preparation to Disposal
A systematic workflow minimizes the potential for exposure at every stage of handling.
Protocol 1: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Respirator: Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove using a glove-to-glove technique to avoid touching the outside with bare skin. Dispose of immediately.
-
Lab Coat: Remove by turning it inside out, without touching the exterior.
-
Goggles/Face Shield: Handle by the strap or sides.
-
Respirator: Remove without touching the front.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[2][3]
Protocol 2: Safe Handling of Powder
This protocol minimizes the generation of airborne dust.
-
Work Area: Conduct all manipulations within a certified chemical fume hood.
-
Weighing: Use a tared weigh boat or paper. Do not pour the powder directly onto the balance.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid dropping or creating puffs of dust.
-
Dissolving: If making a solution, add the solvent to the vessel containing the pre-weighed solid. Avoid adding the solid to a large volume of stirred solvent, which can aerosolize the powder.
Disposal and Emergency Plans
Waste Disposal
All waste, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.[3]
-
Contaminated PPE: Place used gloves, weigh boats, and other disposables in a designated hazardous waste bag.
-
Regulatory Compliance: Dispose of all waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[2]
Emergency Spill Management
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Control: Prevent the spread of dust. Do not use a dry brush or compressed air.
-
Clean-up: Gently cover the spill with an absorbent material. Carefully sweep the material into a designated hazardous waste container.[3]
-
Decontamination: Clean the affected area thoroughly.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing. Seek medical advice if irritation occurs.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Remove contact lenses if easy to do so.[2][3] Seek immediate medical attention.[2][3][5]
-
Conclusion
Handling this compound requires a disciplined approach to safety. By understanding its specific hazards and adhering to the PPE and procedural guidelines outlined in this document, researchers can effectively mitigate risks. The foundation of laboratory safety is a combination of knowledge, preparation, and consistent execution of established protocols.
References
- 1. This compound 97 61931-68-8 [sigmaaldrich.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 61931-68-8 Name: this compound [xixisys.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. csueastbay.edu [csueastbay.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
